molecular formula C17H16N2O3 B1671254 Eslicarbazepine Acetate CAS No. 236395-14-5

Eslicarbazepine Acetate

Cat. No.: B1671254
CAS No.: 236395-14-5
M. Wt: 296.32 g/mol
InChI Key: QIALRBLEEWJACW-INIZCTEOSA-N
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Description

Eslicarbazepine acetate is the acetate ester, with S configuration, of licarbazepine. An anticonvulsant, it is approved for use in Europe and the United States as an adjunctive therapy for epilepsy. It has a role as an anticonvulsant and a drug allergen. It is an acetate ester, a dibenzoazepine, a carboxamide and a member of ureas. It is functionally related to a licarbazepine.
This compound (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. This compound is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. this compound is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. This compound is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking this compound be monitored for suicidality.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for seizure and epilepsy and has 8 investigational indications.
See also: Eslicarbazepine (has active moiety).

Properties

IUPAC Name

[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALRBLEEWJACW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178308
Record name Eslicarbazepine acetate
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Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Water solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL.
Record name Eslicarbazepine acetate
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CAS No.

236395-14-5
Record name Eslicarbazepine acetate
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Record name Eslicarbazepine acetate [USAN]
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Record name Eslicarbazepine acetate
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Record name S-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
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Record name ESLICARBAZEPINE ACETATE
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Foundational & Exploratory

A Deep Dive into the Electrophysiological Interplay of Eslicarbazepine Acetate with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive analysis of the mechanism of action of eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug, with a specific focus on its interaction with voltage-gated sodium channels (VGSCs). ESL, through its primary active metabolite eslicarbazepine (S-licarbazepine), exhibits a distinct electrophysiological profile that differentiates it from its predecessors, carbamazepine (B1668303) and oxcarbazepine (B1677851). This guide synthesizes key quantitative data, details experimental methodologies, and visually represents the underlying molecular interactions and experimental workflows.

Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass metabolism to its active metabolite, eslicarbazepine, which is primarily responsible for its anticonvulsant effects.[1][2] The principal mechanism of action is the inhibition of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[1][3] By modulating the activity of these channels, eslicarbazepine effectively reduces neuronal hyperexcitability, a hallmark of epileptic seizures.[1]

A key feature of eslicarbazepine's action is its preferential interaction with the inactivated state of VGSCs.[4][5][6] This state-dependent binding leads to a stabilization of the inactivated channel, making it less available to open in response to depolarization.[1][3] This mechanism contributes to the selective inhibition of rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological frequencies.[5][7]

Notably, eslicarbazepine distinguishes itself from carbamazepine and oxcarbazepine by its pronounced effect on the slow inactivation of VGSCs.[4][7][8] It significantly enhances slow inactivation, a process involving a more gradual and sustained conformational change in the channel pore that contributes to the regulation of neuronal excitability.[7] In contrast, carbamazepine and oxcarbazepine primarily affect the fast inactivation pathway.[4][7] This differential action on slow inactivation is believed to contribute to eslicarbazepine's efficacy and tolerability profile.[1]

Quantitative Analysis of Eslicarbazepine's Effects on VGSC Kinetics

The following tables summarize the quantitative data from various electrophysiological studies, providing a comparative overview of the effects of eslicarbazepine and related compounds on the kinetic properties of voltage-gated sodium channels.

Table 1: Effect of this compound and S-Licarbazepine on Na+ Current Characteristics in MDA-MB-231 and HEK-Nav1.5 Cells

ParameterCell LineControlThis compound (300 µM)P-value
Time to Peak Current (Tp, ms) MDA-MB-2312.1 ± 0.21.9 ± 0.2< 0.01
Transient Na+ Current Inhibition (%) MDA-MB-231 (Vh = -120 mV)-49.6 ± 3.2< 0.001
Transient Na+ Current Inhibition (%) MDA-MB-231 (Vh = -80 mV)-79.5 ± 4.5< 0.001
Recovery from Fast Inactivation (τr, ms) MDA-MB-2316.0 ± 0.58.7 ± 0.7< 0.05

Data adapted from patch-clamp experiments on MDA-MB-231 and HEK-Nav1.5 cells.[9][10]

Table 2: Comparative Effects of Antiepileptic Drugs on Fast and Slow Inactivation of VGSCs in N1E-115 Neuroblastoma Cells (at 250 µM)

DrugShift in V0.5 of Fast Inactivation (mV)Effect on Recovery from Fast InactivationShift in V0.5 of Slow Inactivation (mV)Affinity Ratio (Slow Inactivated vs. Resting State)
Eslicarbazepine No significant influenceSimilar to control-31.25.9
Lacosamide (B1674222) (LCM) -4.8Similar to control-53.310.4
Carbamazepine (CBZ) -12.0Required longer pulses to recover-4.61.7
Oxcarbazepine (OXC) -16.6Required longer pulses to recover-28.11.8

This table summarizes the differential effects of eslicarbazepine and other antiepileptic drugs on the fast and slow inactivation states of VGSCs.[11][12]

Table 3: Comparative Effects on Slow Inactivation of human Nav1.3 Channels (at 250 µmol/L)

DrugReduction in Time Constant for Entering Slow InactivationShift in Voltage Dependence of Slow Inactivation (V0.5, mV)Affinity Ratio (Slow Inactivated vs. Resting State)
Eslicarbazepine Yes (from 20.29s to 14.02s)-14.402.6
Lacosamide (LCM) Yes (from 20.29s to 10.91s)-16.904.8
Carbamazepine (CBZ) No-4.641.6
Oxcarbazepine (OXC) No-1.992.0

This data highlights the distinct effects of eslicarbazepine and lacosamide on the kinetics and voltage dependence of slow inactivation of human Nav1.3 channels compared to carbamazepine and oxcarbazepine.[13]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Cell Preparations
  • N1E-115 mouse neuroblastoma cells: These cells endogenously express several neuronal VGSC subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7, making them a suitable model for studying the general effects on neuronal sodium channels.[9][10]

  • MDA-MB-231 metastatic breast carcinoma cells: These cells endogenously express the "neonatal" splice variant of the Nav1.5 cardiac sodium channel.[9]

  • HEK-293 cells stably over-expressing the "adult" Nav1.5 splice variant: This system allows for the specific investigation of the drug's effect on the adult cardiac sodium channel isoform.[9]

  • Acutely isolated CA1 neurons from hippocampal slices: This preparation from wild-type and genetically modified mice allows for the study of drug effects on native neuronal channels in a more physiologically relevant context.[14]

  • Dissociated granule cells from the human hippocampus: Tissue obtained from patients with therapy-refractory epilepsy provides a clinically relevant model to assess drug action.[13]

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Solutions:

    • Extracellular Solution (for HEK-293 cells expressing Nav1.5): Comprised (in mM): 60 NaCl, 84 Choline Cl, 5.4 KCl, 1 MgCl2, 2.5 CaCl2, 5.6 D-glucose, and 5 HEPES (pH adjusted to 7.2 with NaOH). The reduced sodium concentration helps to manage the large currents from overexpressed channels.[9]

    • Intracellular Solution: Typically contained (in mM): 5 NaCl, 145 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.4 with CsOH). Cesium is used to block potassium channels, isolating the sodium currents.[9]

  • Voltage-Clamp Protocols:

    • Voltage-Dependence of Activation: Cells were held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing test pulses in incremental voltage steps (e.g., 10 mV steps between -120 mV and +30 mV).[9]

    • Voltage-Dependence of Steady-State Inactivation: To assess fast inactivation, cells were held at a hyperpolarized potential (-120 mV) and then subjected to a series of conditioning prepulses of varying voltages before a standard test pulse to elicit sodium currents.[9] For slow inactivation, much longer conditioning prepulses (on the order of seconds) are used.

    • Recovery from Inactivation: A two-pulse protocol was employed. A conditioning pulse was used to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.[10]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the experimental workflow employed in the study of eslicarbazepine's mechanism of action.

Eslicarbazepine_Mechanism cluster_drug_action Eslicarbazepine (S-Licarbazepine) Action Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Slow_Inactivated Slow Inactivated Resting->Slow_Inactivated Prolonged Depolarization Open->Resting Repolarization Fast_Inactivated Fast Inactivated Open->Fast_Inactivated Fast Inactivation Fast_Inactivated->Resting Repolarization Fast_Inactivated->Slow_Inactivated Prolonged Depolarization ESL Eslicarbazepine ESL->Fast_Inactivated Binds preferentially ESL->Slow_Inactivated  Enhances and  Stabilizes

Caption: Interaction of Eslicarbazepine with VGSC states.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-293, N1E-115) Cell_Isolation Enzymatic/Mechanical Dissociation Cell_Culture->Cell_Isolation Giga_Seal Form Gigaseal on Cell Membrane Cell_Isolation->Giga_Seal Patch_Pipette Fabricate & Fill Patch Pipette Patch_Pipette->Giga_Seal Whole_Cell Rupture Patch (Whole-Cell Configuration) Giga_Seal->Whole_Cell Control_Recording Record Baseline Na+ Currents Whole_Cell->Control_Recording Drug_Application Perfuse with Eslicarbazepine Control_Recording->Drug_Application Test_Recording Record Na+ Currents in presence of Drug Drug_Application->Test_Recording Washout Washout Drug Test_Recording->Washout Data_Acquisition Acquire Current Traces Test_Recording->Data_Acquisition Washout->Data_Acquisition Parameter_Extraction Extract Parameters (Peak Current, V0.5, τ) Data_Acquisition->Parameter_Extraction Statistical_Analysis Statistical Comparison Parameter_Extraction->Statistical_Analysis

Caption: Whole-cell patch-clamp experimental workflow.

References

Eslicarbazepine Acetate: A Technical Guide to Synthesis and Chiral Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eslicarbazepine (B1671253) acetate (B1210297), a third-generation antiepileptic drug, is a prodrug of eslicarbazepine. Its efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active therapeutic agent. Consequently, the stereoselective synthesis and rigorous chiral purification of eslicarbazepine acetate are of paramount importance in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the prevalent synthetic routes and chiral purification methodologies for this compound. It details experimental protocols for key synthetic and purification steps, presents quantitative data in a comparative format, and includes graphical representations of the synthetic and purification workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, chemically known as (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is a voltage-gated sodium channel blocker used in the treatment of partial-onset seizures.[1] As a single-enantiomer drug, its synthesis necessitates a robust and efficient method to produce the desired (S)-enantiomer with high chiral purity. This document explores the primary strategies employed for the synthesis and chiral purification of this compound, providing detailed experimental insights and comparative data for process evaluation and development.

Synthetic Strategies for this compound

The synthesis of this compound predominantly commences from oxcarbazepine (B1677851), a readily available precursor.[2][3] The key challenge lies in the stereoselective introduction of the hydroxyl group at the C10 position, which is subsequently acetylated. Two major approaches are widely utilized:

  • Route A: Reduction of Oxcarbazepine followed by Chiral Resolution. This classical approach involves the non-selective reduction of oxcarbazepine to racemic licarbazepine, followed by the separation of the desired (S)-enantiomer.

  • Route B: Asymmetric Synthesis. This more direct approach employs a chiral catalyst to achieve the enantioselective reduction of oxcarbazepine directly to eslicarbazepine.

Route A: Reduction of Oxcarbazepine and Chiral Resolution

This synthetic pathway can be broken down into three main stages: reduction of oxcarbazepine to licarbazepine, chiral resolution of licarbazepine, and acetylation of eslicarbazepine.

Oxcarbazepine Oxcarbazepine Reduction Reduction (e.g., NaBH4) Oxcarbazepine->Reduction Licarbazepine Racemic Licarbazepine ((R/S)-10-hydroxy-10,11-dihydro-5H- dibenzo[b,f]azepine-5-carboxamide) Reduction->Licarbazepine Resolution Chiral Resolution Licarbazepine->Resolution Eslicarbazepine Eslicarbazepine ((S)-Licarbazepine) Resolution->Eslicarbazepine Desired RLicarbazepine (R)-Licarbazepine (unwanted enantiomer) Resolution->RLicarbazepine Undesired Acetylation Acetylation (e.g., Acetic Anhydride) Eslicarbazepine->Acetylation EslicarbazepineAcetate This compound Acetylation->EslicarbazepineAcetate Oxcarbazepine Oxcarbazepine AsymmetricReduction Asymmetric Reduction (Chiral Catalyst, e.g., Ru-complex) Oxcarbazepine->AsymmetricReduction Eslicarbazepine Eslicarbazepine AsymmetricReduction->Eslicarbazepine Acetylation Acetylation (e.g., Acetic Anhydride) Eslicarbazepine->Acetylation EslicarbazepineAcetate This compound Acetylation->EslicarbazepineAcetate Sample This compound Sample Injection Inject into HPLC Sample->Injection Column Chiral Stationary Phase (e.g., Cellulose-based) Injection->Column Separation Separation of Enantiomers Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Two separate peaks for (S) and (R) enantiomers) Detection->Chromatogram Quantification Quantification of Enantiomeric Purity (e.e.) Chromatogram->Quantification

References

The Core of Epilepsy Treatment: A Technical Guide to Eslicarbazepine, the Primary Active Metabolite of Eslicarbazepine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eslicarbazepine Acetate (B1210297), a third-generation antiepileptic drug, undergoes rapid and extensive first-pass metabolism in humans to its primary active metabolite, Eslicarbazepine. This technical guide provides an in-depth analysis of Eslicarbazepine, focusing on its pharmacokinetic profile, the experimental methodologies used for its characterization, and its mechanism of action at the molecular level. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals in the field of neurology and pharmacology.

Introduction

Eslicarbazepine Acetate is a prodrug designed for the treatment of partial-onset seizures. Its therapeutic efficacy is primarily attributed to its conversion to the active metabolite, Eslicarbazepine ((S)-licarbazepine). This conversion is rapid and extensive, leading to high systemic exposure to Eslicarbazepine, while the parent compound is often undetectable in plasma. Understanding the metabolic pathway and the pharmacological properties of Eslicarbazepine is crucial for optimizing its clinical use and for the development of future antiepileptic therapies.

Metabolic Pathway of this compound

This compound is hydrolyzed to Eslicarbazepine, which is responsible for the majority of the drug's pharmacological activity. Further metabolism leads to the formation of minor active metabolites, (R)-licarbazepine and oxcarbazepine, which constitute a small fraction of the total systemic exposure. The primary route of elimination for Eslicarbazepine and its metabolites is renal excretion, with a significant portion excreted as glucuronide conjugates.

cluster_0 Metabolic Conversion of this compound ESL This compound (Prodrug) ESL_met Eslicarbazepine ((S)-licarbazepine) Primary Active Metabolite ESL->ESL_met Hydrolysis (First-pass metabolism) R_lic (R)-licarbazepine Minor Active Metabolite ESL_met->R_lic Minor pathway OXC Oxcarbazepine Minor Active Metabolite ESL_met->OXC Minor pathway Glucuronide Glucuronide Conjugates (Inactive) ESL_met->Glucuronide R_lic->Glucuronide OXC->Glucuronide Excretion Renal Excretion Glucuronide->Excretion

Metabolic pathway of this compound.

Pharmacokinetic Profile of Eslicarbazepine and its Metabolites

The pharmacokinetic profile of Eslicarbazepine is characterized by dose-proportional systemic exposure. Following oral administration of this compound, plasma concentrations of the parent drug are typically below the lower limit of quantification (50 ng/mL). The major circulating compound is the active metabolite, Eslicarbazepine.

Table 1: Steady-State Pharmacokinetic Parameters of Eslicarbazepine in Adults with Partial-Onset Seizures

ParameterThis compound Dose
400 mg once-daily 800 mg once-daily 1200 mg once-daily
Cmax (µg/mL) 9.715.523.0
AUC (0-24h) (µg·h/mL) 132.5205.4336.1
Apparent Half-life (h) 131420

Data compiled from a study in adult patients with partial-onset seizures.

Table 2: Relative Systemic Exposure to this compound and its Metabolites

CompoundRelative Systemic Exposure
Eslicarbazepine ~92%
(R)-licarbazepine <5%
Oxcarbazepine <5%
Inactive Glucuronides ~3%

Data represents the contribution of each compound to the total systemic exposure following oral administration of this compound.

Experimental Protocols

Quantification of Eslicarbazepine and its Metabolites in Human Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous quantification of Eslicarbazepine and its metabolites in human plasma.

Sample Preparation:

  • A simple one-step protein precipitation is utilized.

  • To a 100 µL aliquot of human plasma, 200 µL of acetonitrile (B52724) containing the internal standard (e.g., glipizide) is added.

  • The mixture is vortexed for 1 minute to precipitate plasma proteins.

  • Following centrifugation at 13,000 rpm for 10 minutes, the supernatant is collected.

  • A 10 µL aliquot of the supernatant is injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Hanbon ODS-2 C18, 150 mm × 2.1 mm, 10 μm) is used for separation.

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) acetate containing 0.01% formic acid and acetonitrile (72:28, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Eslicarbazepine: m/z 255.1 → 194.1

    • Glipizide (Internal Standard): m/z 446.1 → 321.1

cluster_1 LC-MS/MS Quantification Workflow Sample Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for LC-MS/MS quantification.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary mechanism of action of Eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs). Unlike older antiepileptic drugs that primarily affect the fast inactivation of these channels, Eslicarbazepine preferentially enhances their slow inactivation. This leads to a stabilization of the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.

This selective action on slow inactivation is thought to contribute to its efficacy and favorable tolerability profile. The affinity of Eslicarbazepine for the slow inactivated state of VGSCs is significantly higher than for the resting state, suggesting a targeted action on hyperexcitable neurons.

cluster_2 Mechanism of Action of Eslicarbazepine VGSC Voltage-Gated Sodium Channel (VGSC) Resting Resting State Active Active State (Na+ influx) Resting->Active Depolarization Fast_Inactivated Fast Inactivated State Active->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow Inactivated State Active->Slow_Inactivated Prolonged Depolarization Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Stabilization Stabilization of Slow Inactivated State Slow_Inactivated->Stabilization Eslicarbazepine Eslicarbazepine Eslicarbazepine->Slow_Inactivated Reduced_Firing Reduced Neuronal Repetitive Firing Stabilization->Reduced_Firing

Eslicarbazepine's effect on VGSC states.

Conclusion

Eslicarbazepine is the cornerstone of the therapeutic activity of this compound. Its favorable pharmacokinetic profile, characterized by rapid formation from the parent prodrug and dose-proportional exposure, combined with its selective mechanism of action on the slow inactivation of voltage-gated sodium channels, underscores its importance in the management of epilepsy. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development in the field of antiepileptic drug discovery.

Pharmacological Profile of Eslicarbazepine Acetate and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug, and its primary active metabolite, eslicarbazepine. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental methodologies used to elucidate these characteristics.

Introduction

Eslicarbazepine acetate (Aptiom®, Zebinix®) is a once-daily oral antiepileptic drug approved for the treatment of partial-onset seizures.[1][2][3] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine, which is responsible for its pharmacological effects.[4] Structurally related to carbamazepine (B1668303) and oxcarbazepine, ESL offers a distinct metabolic pathway that avoids the formation of toxic epoxide metabolites associated with carbamazepine.[4] This guide synthesizes the current understanding of ESL's pharmacology, providing a technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs).[5] Unlike first and second-generation dibenzazepine (B1670418) carboxamides, eslicarbazepine exhibits a higher affinity for the slow-inactivated state of VGSCs compared to the resting state.[5] This selective binding stabilizes the inactivated state of the channel, reducing the number of channels available to open and thereby suppressing the sustained high-frequency neuronal firing that is characteristic of seizures. This targeted action on rapidly firing neurons is thought to contribute to its efficacy with a favorable tolerability profile.

dot

cluster_0 Cellular Level cluster_1 Drug Action cluster_2 Pharmacological Effect Neuron Neuron VGSC Voltage-Gated Sodium Channel Neuron->VGSC Contains ESL Eslicarbazepine (Active Metabolite) Inactivated_State Slow Inactivated State of VGSC ESL->Inactivated_State Preferentially Binds to and Stabilizes Reduced_Firing Reduced Sustained High-Frequency Neuronal Firing Inactivated_State->Reduced_Firing Leads to Seizure_Suppression Suppression of Seizure Activity Reduced_Firing->Seizure_Suppression ESL This compound (Prodrug) Metabolism First-Pass Metabolism (Esterases) ESL->Metabolism Eslicarbazepine Eslicarbazepine (Active Metabolite) Metabolism->Eslicarbazepine Minor_Metabolites Minor Metabolites (R-licarbazepine, Oxcarbazepine) Metabolism->Minor_Metabolites Excretion Renal Excretion Eslicarbazepine->Excretion cluster_0 Clinical Trial Workflow Patient_Population Adults with Refractory Partial-Onset Seizures Baseline 8-Week Baseline Period (Seizure Frequency Monitoring) Patient_Population->Baseline Randomization Randomization Baseline->Randomization Treatment_Phase 12-Week Double-Blind Treatment Phase Randomization->Treatment_Phase Placebo, ESL 400mg, ESL 800mg, ESL 1200mg Efficacy_Endpoints Primary Efficacy Endpoints: - Seizure Frequency Reduction - Responder Rate Treatment_Phase->Efficacy_Endpoints

References

In Silico Modeling of Eslicarbazepine Acetate's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Eslicarbazepine Acetate (B1210297) (ESL) binding to its primary target, the voltage-gated sodium channels (VGSCs). ESL is a once-daily antiepileptic drug used in the treatment of partial-onset seizures. It acts as a prodrug, rapidly and extensively metabolized to its active metabolite, S-licarbazepine, which is responsible for its pharmacological effect. The primary mechanism of action of S-licarbazepine is the blockade of VGSCs, preferentially by enhancing their slow inactivation, a mechanism that distinguishes it from older sodium channel blockers like carbamazepine.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular interactions and workflows.

Quantitative Analysis of S-licarbazepine Interaction with Sodium Channel Isoforms

The interaction of S-licarbazepine with various VGSC isoforms has been characterized primarily through electrophysiological studies. While detailed in silico binding energy calculations for S-licarbazepine are not widely published, the available data from electrophysiological assays provide valuable quantitative insights into its inhibitory activity.

Drug/MetaboliteChannel Isoform(s)Cell LineParameterValueReference
S-licarbazepineNav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7N1E-115 neuroblastomaIC50 (for use-dependent block)~100 µM(Hebeisen et al., 2015)
S-licarbazepineNav1.3CHOIC50 (inactivated state)16 µM[1]
S-licarbazepineNav1.7CHOIC50 (inactivated state)14 µM[1]
S-licarbazepineNav1.8CHOIC50 (inactivated state)16 µM[1]
Eslicarbazepine AcetateNav1.5HEK-293% Inhibition (at 300 µM, Vh -80mV)90.5 ± 2.8%[2]
S-licarbazepineNav1.5HEK-293% Inhibition (at 300 µM, Vh -80mV)74.0 ± 4.2%[2]

Table 1: Inhibitory Concentrations of S-licarbazepine and this compound on Various Sodium Channel Isoforms. This table summarizes the half-maximal inhibitory concentrations (IC50) and percentage of inhibition for the active metabolite S-licarbazepine and the prodrug this compound on different voltage-gated sodium channel isoforms.

Drug/MetaboliteChannel Isoform(s)Cell LineParameterVoltage Shift (mV)Reference
S-licarbazepineNav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7N1E-115 neuroblastomaV1/2 of slow inactivation-31.2[1]
This compoundNav1.5HEK-293V1/2 of fast inactivation-10.5[2]
S-licarbazepineNav1.5HEK-293V1/2 of fast inactivation-8.6[2]

Table 2: Effect of S-licarbazepine and this compound on the Voltage-Dependence of Sodium Channel Inactivation. This table presents the shift in the half-maximal voltage (V1/2) of inactivation for different sodium channel isoforms in the presence of S-licarbazepine and its prodrug. A negative shift indicates that the channels are more likely to be in the inactivated state at more hyperpolarized potentials.

Proposed Binding Site of S-licarbazepine on Nav1.2

DomainSegmentAmino Acid Residue
IS6I405
IIIS6F1453
IIIS6Y1460
IVS6F1764
IVS6Y1771

Table 3: Proposed Interacting Amino Acid Residues of S-licarbazepine in the Nav1.2 Channel Pore. This table lists the amino acid residues within the pore-forming S6 segments of domains I, III, and IV of the Nav1.2 channel that are proposed to form the binding pocket for S-licarbazepine.

Experimental Protocols

Electrophysiology (Whole-Cell Patch Clamp)

The quantitative data presented in Tables 1 and 2 are typically acquired using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the membrane of a single cell, providing precise measurements of drug effects on ion channel function.

A Representative Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the cDNA encoding the specific human Nav isoform of interest (e.g., Nav1.2, Nav1.5). Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording:

    • Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).

    • Series resistance is compensated by >80%.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a holding potential of -120 mV and depolarizing steps are applied in 5 or 10 mV increments to elicit sodium currents.

    • Steady-State Inactivation: From a holding potential of -120 mV, a series of conditioning pre-pulses of varying voltages are applied for a prolonged duration (e.g., 500 ms) before a test pulse to a constant voltage (e.g., -10 mV) to determine the fraction of available channels.

    • Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.

  • Drug Application: S-licarbazepine is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the external solution. The drug-containing solution is perfused onto the recorded cell.

In Silico Modeling (Representative Protocol)

While a specific, detailed published protocol for S-licarbazepine is unavailable, the following represents a standard and robust methodology for conducting molecular docking and dynamics simulations for a small molecule ligand like S-licarbazepine with a voltage-gated sodium channel.

  • Homology Modeling of the Sodium Channel:

    • As high-resolution crystal structures of all human Nav isoforms in all conformational states are not always available, homology modeling is often the first step.

    • The amino acid sequence of the target human Nav isoform (e.g., Nav1.2) is obtained from a protein database (e.g., UniProt).

    • A suitable template structure with high sequence identity, typically a cryo-EM structure of a related mammalian Nav channel (e.g., human Nav1.4, Nav1.5, or Nav1.7), is identified from the Protein Data Bank (PDB).

    • Modeling software such as MODELLER or SWISS-MODEL is used to generate a three-dimensional model of the target channel based on the template structure. The model is then validated for its stereochemical quality using tools like PROCHECK and Ramachandran plots.

  • Ligand and Protein Preparation:

    • The 3D structure of S-licarbazepine is obtained from a chemical database (e.g., PubChem) or built using molecular modeling software.

    • The ligand structure is optimized, and partial charges are assigned using a suitable force field (e.g., Gasteiger charges).

    • The homology model of the Nav channel is prepared by adding hydrogen atoms, assigning protonation states to titratable residues at physiological pH, and performing energy minimization to relieve any steric clashes using a molecular mechanics force field like AMBER or CHARMM.

  • Molecular Docking:

    • The putative binding site within the channel pore is defined. This can be guided by mutagenesis data or the known binding sites of similar drugs. For S-licarbazepine, this would likely be centered around the residues listed in Table 3.

    • A docking grid is generated around the defined binding site.

    • Docking simulations are performed using software like AutoDock Vina or Glide. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

    • The resulting docked poses are clustered and ranked. The pose with the lowest binding energy is typically selected for further analysis.

  • Molecular Dynamics (MD) Simulation:

    • The top-ranked docked complex of the Nav channel and S-licarbazepine is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

    • MD simulations are performed using software like GROMACS, AMBER, or NAMD with a suitable force field (e.g., CHARMM36m for the protein and lipids, and a compatible force field for the ligand).

    • The system is first minimized and then gradually heated and equilibrated.

    • A production run of several hundred nanoseconds is then performed to simulate the dynamic behavior of the complex over time.

  • Analysis:

    • The stability of the protein-ligand complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time.

    • The specific interactions between S-licarbazepine and the channel residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

    • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed on the MD trajectory to obtain a more accurate estimate of the binding affinity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the in silico modeling workflow.

ESL This compound (Prodrug) Metabolism First-Pass Metabolism (Hydrolysis) ESL->Metabolism Slic S-licarbazepine (Active Metabolite) Metabolism->Slic VGSC Voltage-Gated Sodium Channel (VGSC) Slic->VGSC Binds to SlowInactivation Enhanced Slow Inactivation VGSC->SlowInactivation Promotes NeuronalFiring Reduced Repetitive Neuronal Firing SlowInactivation->NeuronalFiring Leads to SeizureSuppression Seizure Suppression NeuronalFiring->SeizureSuppression

ESL Mechanism of Action

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis HomologyModel Homology Modeling of Nav Channel Docking Molecular Docking HomologyModel->Docking LigandPrep Ligand Preparation (S-licarbazepine) LigandPrep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) MD_Sim->InteractionAnalysis BindingEnergy Binding Free Energy Calculation MD_Sim->BindingEnergy

In Silico Modeling Workflow

ESL This compound (ESL) Slic S-licarbazepine ESL->Slic is a prodrug for VGSC Voltage-Gated Sodium Channel (VGSC) Slic->VGSC is the active metabolite that binds to Target Therapeutic Target VGSC->Target is the

Drug-Target Relationship

References

A Technical Guide to the Prodrug Activation and Metabolic Pathways of Eslicarbazepine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation and metabolic fate of eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug. The following sections detail the conversion of this prodrug to its active metabolite, the subsequent enzymatic pathways involved in its biotransformation, and the methodologies employed to elucidate these processes.

Prodrug Activation: A Rapid and Stereoselective Conversion

Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass metabolism to its pharmacologically active metabolite, eslicarbazepine.[1][2][3][4][5][6][7] This bioactivation is a crucial step in its mechanism of action.

The primary activation pathway involves hydrolysis, a process facilitated by hydrolytic enzymes in the liver.[1][8] This conversion is highly stereoselective, yielding predominantly the (S)-enantiomer, eslicarbazepine (also known as S-licarbazepine), which accounts for approximately 95% of the circulating active metabolites.[8][9] The parent compound, this compound, is generally undetectable in plasma following oral administration, indicating the efficiency of this initial metabolic step.[2][10]

G ESL This compound (Prodrug) Hydrolysis First-Pass Metabolism (Hydrolytic Enzymes) ESL->Hydrolysis Oral Administration Eslicarbazepine Eslicarbazepine (S-Licarbazepine) (Active Metabolite) Hydrolysis->Eslicarbazepine Rapid & Stereoselective Conversion

Metabolic Pathways of Eslicarbazepine

Following its formation, eslicarbazepine is further metabolized through Phase II conjugation reactions, primarily glucuronidation. This process renders the molecule more water-soluble, facilitating its renal excretion.[11] Unlike older antiepileptic drugs such as carbamazepine (B1668303), this compound has minimal interaction with the cytochrome P450 (CYP450) enzyme system, which reduces the potential for drug-drug interactions.[1][11] In vitro studies using human liver microsomes have shown no significant inhibitory effects on major CYP isoforms like CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP3A4, with only a moderate inhibitory effect on CYP2C19.[11]

Major Pathway: Glucuronidation

The principal metabolic pathway for eslicarbazepine is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[11] Studies with human liver microsomes and recombinant human UGTs have identified several isoforms involved in this process, including UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17.[11] Among these, UGT2B4 exhibits the highest affinity for eslicarbazepine conjugation.[11] The resulting eslicarbazepine glucuronide is an inactive metabolite that is readily excreted in the urine.[2]

Minor Metabolic Pathways

In addition to glucuronidation, eslicarbazepine can undergo minor metabolic transformations. These pathways result in the formation of small quantities of (R)-licarbazepine and oxcarbazepine (B1677851).[2][4] Systemic exposure to these minor metabolites is significantly lower than that of eslicarbazepine, with (R)-licarbazepine and oxcarbazepine accounting for approximately 5% and 1% of systemic exposure, respectively.[2]

G cluster_main Major Pathway cluster_minor Minor Pathways Eslicarbazepine Eslicarbazepine Glucuronidation Glucuronidation (UGT1A4, UGT1A9, UGT2B4, UGT2B7, UGT2B17) Eslicarbazepine->Glucuronidation R_Licarbazepine R-Licarbazepine (<5% exposure) Eslicarbazepine->R_Licarbazepine Chiral Conversion Oxcarbazepine Oxcarbazepine (~1% exposure) Eslicarbazepine->Oxcarbazepine Eslicarbazepine_Glucuronide Eslicarbazepine Glucuronide (Inactive) Glucuronidation->Eslicarbazepine_Glucuronide Renal_Excretion1 Renal Excretion Eslicarbazepine_Glucuronide->Renal_Excretion1 Renal_Excretion2 Renal Excretion R_Licarbazepine->Renal_Excretion2 Oxcarbazepine->Renal_Excretion2

Quantitative Data Summary

The pharmacokinetic parameters of eslicarbazepine have been well-characterized in healthy volunteers and patients with epilepsy. The following tables summarize key quantitative data.

Table 1: Steady-State Pharmacokinetic Parameters of Eslicarbazepine in Patients with Partial-Onset Seizures [10]

Dose (once daily)Cmax (μg/mL)AUC(0-24) (μg·h/mL)t1/2 (h)
400 mg9.7132.513
800 mg15.5205.414
1200 mg23.0336.120

Table 2: Enzyme Kinetics of Eslicarbazepine Glucuronidation by Human Liver Microsomes (HLM) and Recombinant UGTs [11]

Enzyme SourceConditionApparent Km (μM)
HLMWithout BSA349.7 ± 74.3
HLMWith BSA412.2 ± 63.8
UGT2B4Without BSA157.0 ± 31.2
UGT2B4With BSA28.7 ± 10.1
UGT1A9Without BSA>1000
UGT2B17Without BSA524.2 ± 195.9

BSA: Bovine Serum Albumin

Experimental Protocols

The investigation of this compound metabolism relies on a combination of in vitro and in vivo studies, employing advanced analytical techniques.

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)
  • Objective: To identify the metabolic pathways and enzymes involved in the biotransformation of this compound.

  • Methodology:

    • Incubation: this compound is incubated with pooled human liver microsomes. The incubation mixture typically contains a buffer system (e.g., Tris-HCl), magnesium chloride, and the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to facilitate glucuronidation.

    • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

    • Sample Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[10]

  • Experimental Workflow:

G Start Start: Incubation Mixture Incubation Incubate this compound with Human Liver Microsomes, Buffer, MgCl2, and UDPGA at 37°C Start->Incubation Termination Terminate Reaction (e.g., with Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis End End: Metabolite Identification and Quantification Analysis->End

Quantification of Eslicarbazepine and its Metabolites in Human Plasma
  • Objective: To determine the pharmacokinetic profile of eslicarbazepine and its metabolites in clinical studies.

  • Methodology:

    • Sample Collection: Blood samples are collected from subjects at various time points following oral administration of this compound. Plasma is separated by centrifugation.

    • Sample Preparation: A protein precipitation extraction method is commonly used. An internal standard is added to the plasma sample, followed by a precipitating solvent like acetonitrile. After vortexing and centrifugation, the supernatant is collected.[1][2]

    • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol).[2][12]

    • Detection: Detection is achieved using ultraviolet (UV) detection or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[2][12] For chiral separation of S-licarbazepine and R-licarbazepine, a chiral stationary phase is employed.[3]

Conclusion

This compound's metabolic profile is characterized by a rapid and stereoselective activation to its active moiety, eslicarbazepine, followed by efficient inactivation primarily through glucuronidation. Its minimal reliance on the CYP450 system contributes to a favorable drug-drug interaction profile. The well-defined pharmacokinetic and metabolic pathways, elucidated through rigorous experimental methodologies, provide a solid foundation for its clinical use in the management of epilepsy.

References

Eslicarbazepine Acetate: A Technical Guide to Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) in Dimethyl Sulfoxide (DMSO) and aqueous buffers. It offers detailed protocols for the preparation of stock and working solutions essential for accurate and reproducible in vitro experimentation. Furthermore, this document outlines the compound's primary mechanism of action through a biochemical signaling pathway diagram.

Solubility Profile

Eslicarbazepine Acetate is a crystalline powder characterized by high solubility in organic solvents like DMSO and practical insolubility in aqueous solutions.[1][2] This property necessitates the use of a solvent-based stock solution for the preparation of working concentrations in aqueous cell culture media or assay buffers. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Data is compiled from multiple supplier technical datasheets. It is important to note the variability between sources, which may be attributed to differences in experimental conditions or purity of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO ≥ 100 mg/mL≥ 337.47 mM[3]
DMSO 59 mg/mL199.1 mM[1]
Ethanol 11 mg/mL37.12 mM[1]
Water InsolubleInsoluble[1]

Note: The molecular weight of this compound is 296.32 g/mol .

Experimental Protocols for In Vitro Assays

Accurate preparation of this compound solutions is critical for obtaining reliable data in in vitro assays. The following protocols provide a generalized workflow for creating stock and working solutions.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for future use.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target high concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary, but observe for any signs of degradation.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

Key Consideration: DMSO Toxicity High concentrations of DMSO can be toxic to cells.[5] It is imperative to ensure the final concentration of DMSO in the in vitro assay is low enough to not interfere with the experimental results. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation.[6] Researchers should perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for their specific cell line and assay duration.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial or intermediate dilution of the stock solution in the final aqueous buffer or medium. For example, dilute the 100 mM stock 1:10 in media to create a 10 mM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium or assay buffer to reach the desired working concentration. For instance, to achieve a 100 µM working solution with a 0.1% final DMSO concentration, add 1 µL of a 100 mM stock solution to 999 µL of medium.[7]

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells or assay plate.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro experiments.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Buffer (e.g., Culture Medium) thaw->dilute assay Add to In Vitro Assay (Final DMSO ≤0.5%) dilute->assay

Caption: A logical workflow for preparing ESL stock and working solutions.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized to its active form, eslicarbazepine.[8] The primary mechanism of action of eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs).[9] It selectively binds to the slow-inactivated state of these channels, which stabilizes them and prevents their return to the resting, activatable state.[10] This action reduces neuronal hyperexcitability and limits the repetitive firing of neurons that underlies seizure activity.[8]

Signaling Pathway Diagram

The diagram below illustrates the interaction of eslicarbazepine with voltage-gated sodium channels at the neuronal membrane.

G This compound Mechanism of Action cluster_metabolism Systemic Conversion cluster_neuron Neuronal Membrane cluster_effect Cellular Effect ESL This compound (Prodrug) ESL_active Eslicarbazepine (Active Metabolite) ESL->ESL_active Hydrolysis VGSC_inactive VGSC (Slow-Inactivated State) ESL_active->VGSC_inactive Binds & Stabilizes VGSC_active VGSC (Active State) VGSC_active->VGSC_inactive Channel Inactivation VGSC_inactive->VGSC_active Return to Resting State Inhibition Inhibition of Repetitive Firing VGSC_inactive->Inhibition Reduced Reduced Neuronal Hyperexcitability Inhibition->Reduced

Caption: Mechanism of Eslicarbazepine's action on sodium channels.

References

The Chemical Stability and Degradation Profile of Eslicarbazepine Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Eslicarbazepine Acetate (B1210297) (ESA) under various stress conditions. The information presented herein is crucial for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing robust stability-indicating analytical methods as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).

Executive Summary

Eslicarbazepine Acetate, a third-generation antiepileptic drug, demonstrates varying stability under different stress conditions. Forced degradation studies reveal that ESA is particularly susceptible to degradation under alkaline and, to a lesser extent, acidic, oxidative, and thermal stress. It exhibits relative stability under neutral hydrolytic and photolytic conditions. The primary degradation pathway involves the hydrolysis of the acetate group, leading to the formation of 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid, particularly under alkaline conditions. This guide summarizes the quantitative degradation data, details the experimental protocols for stress testing, and provides visual representations of the degradation pathway and experimental workflow.

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on this compound, providing a comparative look at its stability under various stress conditions.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionReagent/ParametersDurationTemperature% Degradation / % RecoveryNumber of DegradantsAnalytical MethodReference
Acid Hydrolysis 1 M HCl4 hours80°C9.88% degradation (90.12% recovery)2HPTLC
2 N HCl15 minutes60°C (reflux)No degradation-UPLC[1]
5 N HCl24 hours60°C (reflux)No degradation-UPLC[1]
0.5 N HCl48 hoursRoom TempSignificant degradation-RP-HPLC[2][3]
Alkaline Hydrolysis 0.1 M NaOH4 hours80°C11.28% degradation (88.72% recovery)3HPTLC
0.001 N NaOH15 minutes60°C (reflux)Significant degradation1UPLC[1][4]
0.5 N NaOH48 hoursRoom TempHigh degradation-RP-HPLC
Neutral Hydrolysis HPLC grade water48 hours60°C (reflux)Stable-UPLC[1][4]
Water--Significant degradation-RP-HPLC[2][3]
Oxidative Degradation 5% v/v H₂O₂--7.76% degradation (92.24% recovery)3HPTLC
30% H₂O₂24 hours60°C (reflux)Stable-UPLC[1][4]
3.0% H₂O₂48 hours-Significant degradation-RP-HPLC[2][3]
Thermal Degradation Dry heat2 hours80°C4.77% degradation (95.23% recovery)2HPTLC
Dry heat10 days100°CStable-UPLC[4]
Heat48 hours80°C--RP-HPLC
Photolytic Degradation Sunlight48 hours (daytime)AmbientSlight degradation1HPTLC
UV light48 hours254 nm--RP-HPLC

Experimental Protocols

The following are detailed methodologies for the key stress testing experiments performed on this compound.

Preparation of Stock Solution

A standard stock solution of this compound (1 mg/mL) is typically prepared by accurately weighing 10 mg of the drug and dissolving it in a 10 mL volumetric flask with methanol.[1][4]

Forced Degradation Studies
  • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 2 N HCl.[1]

  • Dilute the mixture to 10 mL with methanol.

  • Reflux the solution at 60°C for 15 minutes.[1]

  • Cool the solution to room temperature and neutralize it with NaOH to a pH of 7.

  • Analyze the final solution.[1] Alternative conditions reported include using 1 M HCl and refluxing at 80°C for 4 hours or using 5 N HCl and refluxing at 60°C for 24 hours.[1]

  • In a 10 mL volumetric flask, combine 1 mL of the stock solution with 1 mL of 0.001 N NaOH.[1]

  • Make up the volume to 10 mL with methanol.

  • Reflux the solution at 60°C for 15 minutes.[1]

  • After cooling to room temperature, neutralize the solution with HCl to a pH of 7.

  • Analyze the resulting solution.[1] Alternative conditions include using 0.1 M NaOH and refluxing at 80°C for 4 hours.

  • Take 1 mL of the stock solution and add 1 mL of HPLC grade water in a 10 mL volumetric flask.[1]

  • Bring the volume to 10 mL with methanol.

  • Reflux the solution at 60°C for 48 hours.[1]

  • Allow the solution to cool to room temperature before analysis.[1]

  • To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 30% H₂O₂.[1]

  • Dilute to the mark with methanol.

  • Reflux the solution at 60°C for 24 hours.[1]

  • Cool the solution to room temperature and analyze.[1] An alternative reported condition is using 5% v/v H₂O₂.

  • Place the solid drug sample in a hot air oven.

  • Expose the sample to a dry heat condition of 100°C for 10 days.[4] Another condition involves exposure to 80°C for 2 hours.

  • Expose the dry powder of the drug to direct sunlight during the daytime (60,000–70,000 lux) for 48 hours.[4]

Analytical Methods

A variety of analytical techniques have been employed to analyze the degradation of this compound.

Table 2: Analytical Methods for this compound Degradation Studies

MethodColumnMobile PhaseFlow RateDetectionReference
UPLC Waters Acquity BEH C18 (150 x 2.1 mm, 1.7 µm)Mobile Phase A: 0.01M KH₂PO₄ and Acetonitrile (90:10 v/v); Mobile Phase B: Acetonitrile, Water, and Methanol (75:5:25 v/v). Ratio of A:B was 50:50 (v/v).0.2 mL/min-[4]
RP-HPLC Inertsil ODS 3V (150 x 4.6 mm, 5µm)0.1% Orthophosphoric acid buffer: Methanol: Acetonitrile (500:250:250 % v/v)1.5 mL/min210 nm
RP-HPLC Zorbax SB C-18 (150 mm × 4.6 mm, 3.5 µm)Gradient mixture of Solvent A (0.01 M KH₂PO₄ and Methanol; 80:20) and Solvent B (Acetonitrile, Methanol, and Water; 75:5:20 v/v)--[3]
HPTLC Precoated silica (B1680970) gel aluminium plates 60 F-254Toluene: Methanol: Acetone (6:2:2 v/v/v)--

Degradation Pathway and Workflow Visualization

The following diagrams illustrate the proposed degradation pathway of this compound under alkaline conditions and a general workflow for stress testing.

G cluster_0 Proposed Alkaline Degradation Pathway of this compound ESA This compound (C₁₇H₁₆N₂O₃) Intermediate 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide ESA->Intermediate Deacetylation (Reflux) DP1 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid (C₁₅H₁₃NO₃) Intermediate->DP1 Hydrolysis of Carboxamide (Release of NH₃)

Caption: Proposed degradation pathway of this compound under alkaline hydrolysis.

G cluster_1 Forced Degradation Experimental Workflow start Prepare this compound Stock Solution (1 mg/mL in Methanol) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 2N HCl, 60°C, 15 min) stress->acid base Alkaline Hydrolysis (e.g., 0.001N NaOH, 60°C, 15 min) stress->base neutral Neutral Hydrolysis (e.g., Water, 60°C, 48h) stress->neutral oxidative Oxidative Degradation (e.g., 30% H₂O₂, 60°C, 24h) stress->oxidative thermal Thermal Degradation (e.g., Dry Heat, 100°C, 10 days) stress->thermal photo Photolytic Degradation (e.g., Sunlight, 48h) stress->photo neutralize Neutralize (for Acid/Base Hydrolysis) acid->neutralize base->neutralize analyze Analyze Samples using Stability-Indicating Method (e.g., UPLC, HPLC) neutral->analyze oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end Identify and Quantify Degradation Products analyze->end

Caption: General experimental workflow for forced degradation studies of this compound.

Conclusion

This technical guide consolidates the available data on the chemical stability and degradation of this compound. The findings indicate that ESA is most susceptible to degradation in alkaline environments, with acidic, oxidative, and thermal conditions also promoting degradation to a lesser extent. The primary degradation product under alkaline stress has been identified. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and drug development professionals in designing and executing stability studies for this compound, ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. Further research could focus on the detailed characterization of degradation products formed under other stress conditions.

References

Methodological & Application

Quantification of Eslicarbazepine Acetate in Human Plasma Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Eslicarbazepine (B1671253) Acetate (B1210297) in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by chromatographic separation on a C18 or a chiral column. The method demonstrates good linearity, precision, accuracy, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Eslicarbazepine acetate is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine.[1] Therapeutic drug monitoring of this compound and its active metabolite is crucial for optimizing patient dosage and minimizing adverse effects. This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column or a chiral column, and data acquisition software is required.

  • Chemicals and Reagents: HPLC grade methanol, acetonitrile, water, and analytical grade reagents for buffer preparation are necessary. Reference standards for this compound and a suitable internal standard (IS) are also required.

Chromatographic Conditions

The following tables summarize the chromatographic conditions from various validated methods.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1[2]Method 2[3][4]Method 3[5]Method 4[6]
Column Reverse-phase C18 (5 cm length)LichroCART 250-4 ChiraDex (beta-cyclodextrin, 5 µm)Dionex C18 (250x4.6 mm, 5 µm)Finepak SIL C18T-5 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Acetonitrile (64:30:6, v/v/v)Water:Methanol (88:12, v/v)Methanol:Ammonium Acetate (0.005 M) (70:30, v/v)Methanol:Water (pH 2.5 with Orthophosphoric acid) (65:35, v/v)
Flow Rate 1 mL/min0.7 mL/min1.0 mL/min0.8 mL/min
Column Temperature 40 °C30 °CRoom Temperature30°C
Detection Wavelength Not Specified225 nm230 nm218 nm
Injection Volume Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Run Time 9 minNot Specified10 min10 min

Detailed Protocols

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard are prepared in a suitable solvent like methanol. Working standard solutions are prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the working standard solutions to achieve the desired concentrations.

Sample Preparation

Two primary methods for plasma sample preparation are detailed below.

Protocol 1: Solid-Phase Extraction (SPE) [2][3][4]

This method is effective for cleaning up complex biological samples.

  • Conditioning: Condition a solid-phase extraction cartridge (e.g., Waters Oasis HLB) as per the manufacturer's instructions.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [7]

This is a simpler and often faster extraction method.

  • Addition of IS and Extraction Solvent: To a known volume of plasma, add the internal standard and an immiscible organic solvent (e.g., ethyl acetate).[7]

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.[7]

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or ICH). The key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Parameters

ParameterMethod 1[2]Method 2[3][4]Method 3[5]Method 4[6]
Linearity Range (µg/mL) 0.15–40.4–810–9080–160
Correlation Coefficient (r²) > 0.997Not Specified0.99950.998
Precision (%RSD) < 9% (CV)< 15%Within limitsWithin limits
Accuracy (% Bias) ±12%< 15%Within limitsWithin limits
Recovery (%) Not Specified94.00–102.2398.33 ± 0.5Within limits
Limit of Quantification (LOQ) (µg/mL) Not Specified0.49.52Not Specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe Method 1 lle Liquid-Liquid Extraction add_is->lle Method 2 extract Extract spe->extract lle->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 or Chiral Column) inject->separation detection UV Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for this compound quantification.

method_validation validation Method Validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity precision Precision (Intra- & Inter-day) validation->precision accuracy Accuracy validation->accuracy recovery Extraction Recovery validation->recovery lod_loq LOD & LOQ validation->lod_loq stability Stability validation->stability

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and the summary of chromatographic conditions and validation parameters offer a comprehensive guide for researchers. The choice between SPE and LLE will depend on the laboratory's resources and the required sample cleanup efficiency. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Eslicarbazepine Acetate and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the anti-epileptic prodrug Eslicarbazepine (B1671253) Acetate (ESL) and its primary active metabolites, Eslicarbazepine (S-licarbazepine), R-licarbazepine, and Oxcarbazepine, in human plasma. The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Eslicarbazepine Acetate (ESL) is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1][2] As a prodrug, it is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is primarily responsible for its pharmacological effect.[1][3] The metabolic pathway also involves the formation of minor metabolites such as R-licarbazepine and oxcarbazepine.[4][5] Monitoring the plasma concentrations of ESL and its key metabolites is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This application note presents a validated LC-MS/MS method for the simultaneous and accurate quantification of these compounds in human plasma.

Metabolic Pathway of this compound

This compound undergoes extensive first-pass metabolism, primarily through hydrolysis, to form its major active metabolite, eslicarbazepine (S-licarbazepine).[1][5] A minor chiral conversion to R-licarbazepine also occurs.[4] The primary route of elimination for eslicarbazepine is through glucuronidation followed by renal excretion.[1] Unlike older antiepileptic drugs, this compound has a minimal interaction with the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions.[1][3]

Metabolic Pathway of this compound ESL This compound S_Lic Eslicarbazepine (S-licarbazepine) (Major Active Metabolite) ESL->S_Lic Hydrolysis (Major) R_Lic R-licarbazepine (Minor Metabolite) ESL->R_Lic Hydrolysis (Minor) Glucuronide Glucuronide Conjugates S_Lic->Glucuronide Glucuronidation OXC Oxcarbazepine (Minor Metabolite) Excretion Renal Excretion Glucuronide->Excretion Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

References

Application Note: Enantioselective Separation of Eslicarbazepine Acetate Isomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eslicarbazepine (B1671253) acetate (B1210297) (ESL) is a prodrug that is converted to its active metabolite, eslicarbazepine. As ESL contains a stereocenter, the enantioselective separation of its isomers is critical for pharmaceutical quality control and pharmacokinetic studies. This application note details validated chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of eslicarbazepine acetate enantiomers.

Principle

Chiral chromatography is a technique used to separate stereoisomers. It is typically performed using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.

Experimental Protocols

Several methods have been established for the enantioselective separation of this compound and its related compounds. Below are detailed protocols for reversed-phase, polar organic mode, and normal-phase chromatography.

Method 1: Reversed-Phase HPLC-UV

This method is suitable for the simultaneous determination of this compound, oxcarbazepine (B1677851), S-licarbazepine, and R-licarbazepine in biological matrices.[1][2]

  • Chromatographic Conditions:

    • Column: LichroCART 250-4 ChiraDex (beta-cyclodextrin), 5 µm particle size.[1][2]

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (B129727) (88:12, v/v).[1][2]

    • Flow Rate: 0.7 mL/min.[1][2]

    • Column Temperature: 30°C.[1][2]

    • Detection: UV at 225 nm.[1][2]

  • Sample Preparation (for plasma samples):

    • Perform solid-phase extraction (SPE) using Waters Oasis HLB cartridges to extract the analytes and internal standard from the plasma.[1][2]

    • Reconstitute the dried extract in the mobile phase before injection.

Method 2: Polar Organic Mode HPLC

This method offers good chiral selectivity for this compound and its (R)-enantiomer.[3][4][5]

  • Chromatographic Conditions:

    • Column: Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate) immobilized column).[3][4][5]

    • Mobile Phase: 100% Acetonitrile.[3][4][5]

    • Flow Rate: 0.5 mL/min.[3][4][5]

    • Detection: UV at 220 nm and 240 nm.[3][4]

Method 3: Normal-Phase HPLC

This method provides high resolution for the separation of this compound and its (R)-enantiomer.[3][4][5]

  • Chromatographic Conditions:

    • Column: Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate) immobilized column).[3][4][5]

    • Mobile Phase: Dichloromethane:Ethanol (90:10, v/v).[3][4][5]

    • Flow Rate: 1.0 mL/min.[3][4][5]

    • Detection: UV at 220 nm and 240 nm.[3][4]

Method 4: Chiral LC-MS/MS

This highly sensitive and specific method is suitable for the simultaneous quantification of this compound and its metabolites in human plasma.[6]

  • Chromatographic Conditions:

    • Column: Daicel CHIRALCEL OD-H, 5 µm, 50 mm × 4.6 mm.[6]

    • Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Detection: Positive ion electrospray ionization mass spectrometry (ESI-MS).[6]

Data Presentation

The following table summarizes the key chromatographic parameters and performance data for the described methods.

Parameter Method 1: Reversed-Phase HPLC-UV Method 2: Polar Organic Mode HPLC Method 3: Normal-Phase HPLC Method 4: Chiral LC-MS/MS
Chiral Stationary Phase LichroCART 250-4 ChiraDex (beta-cyclodextrin)[2]Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate))[4][5]Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate))[3][4][5]Daicel CHIRALCEL OD-H[6]
Mobile Phase Water:Methanol (88:12, v/v)[2]100% Acetonitrile[4][5]Dichloromethane:Ethanol (90:10, v/v)[3][4][5]80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)[6]
Flow Rate 0.7 mL/min[2]0.5 mL/min[4][5]1.0 mL/min[3][4][5]0.8 mL/min[6]
Column Temperature 30°C[2]Not specifiedNot specifiedNot specified
Detection Wavelength 225 nm[1][2]220 nm and 240 nm[4]220 nm and 240 nm[3][4]ESI-MS[6]
Resolution Not specified~3[3][4][5]~6[3][4][5]Not specified
Linearity Range (ESL) 0.4-8 µg/mL[1][2]Not specifiedNot specified50.0-1000.0 ng/mL[6]
Limit of Quantification (ESL) 0.4 µg/mL[1][2]Not specifiedNot specified50.0 ng/mL[6]

Experimental Workflow and Diagrams

The general workflow for the enantioselective separation of this compound isomers by chiral chromatography is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing start Start: Obtain Sample (e.g., Bulk Drug, Plasma) extraction Solid-Phase Extraction (if necessary for biological samples) start->extraction dissolution Dissolve/Reconstitute in Mobile Phase extraction->dissolution injection Inject Sample into HPLC System dissolution->injection Prepared Sample separation Chromatographic Separation on Chiral Column injection->separation detection UV or MS Detection separation->detection integration Peak Integration and Quantification detection->integration Chromatogram analysis Calculate Resolution and Enantiomeric Purity integration->analysis report Generate Report analysis->report end End report->end Final Results

Caption: Workflow for Chiral Separation of this compound.

Conclusion

The presented chiral chromatography methods provide reliable and robust approaches for the enantioselective separation of this compound isomers. The choice of the specific method will depend on the sample matrix, required sensitivity, and available instrumentation. These protocols are suitable for implementation in research, drug development, and quality control laboratories.

References

Application Notes and Protocols for Studying the Effects of Eslicarbazepine Acetate in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical protocols for evaluating the anticonvulsant and potential anti-epileptogenic effects of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) in established rodent models of epilepsy.

Introduction

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) used for the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is responsible for its pharmacological effects.[2][3] The primary mechanism of action of eslicarbazepine is the stabilization of the inactivated state of voltage-gated sodium channels (VGSCs), which reduces repetitive neuronal firing.[2][4] This action is selective for the slow-inactivated state of the channel, which may contribute to its efficacy and tolerability.[2] There is also evidence that eslicarbazepine modulates T-type calcium channels, which may be relevant to its potential anti-epileptogenic effects.[5]

Mechanism of Action: Signaling Pathway

This compound exerts its anticonvulsant effect primarily through the modulation of ion channels in neurons. After oral administration, it is converted to its active metabolite, eslicarbazepine. Eslicarbazepine then acts on voltage-gated sodium channels (VGSCs), enhancing their slow inactivation. This process makes it more difficult for the channels to return to an active state, thereby reducing neuronal hyperexcitability and the rapid firing characteristic of seizures. Additionally, eslicarbazepine has been shown to inhibit T-type calcium channels, which may also contribute to its anticonvulsant and potential anti-epileptogenic properties by reducing excessive glutamate (B1630785) release.[2][5]

ESL_Mechanism_of_Action cluster_neuron Neuron ESL This compound (Oral Administration) Metabolism First-Pass Metabolism (Hydrolytic Enzymes) ESL->Metabolism S_Lic Eslicarbazepine (Active Metabolite) Metabolism->S_Lic VGSC Voltage-Gated Sodium Channel (VGSC) S_Lic->VGSC Blocks Ca_Channel T-type Ca2+ Channel S_Lic->Ca_Channel Inhibits Slow_Inactivation Enhanced Slow Inactivation VGSC->Slow_Inactivation Enhances Reduced_Glutamate Reduced Glutamate Release Ca_Channel->Reduced_Glutamate Reduced_Firing Reduced Repetitive Neuronal Firing Slow_Inactivation->Reduced_Firing Reduced_Firing->Reduced_Glutamate

Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are standard methods for assessing the anticonvulsant properties of compounds like this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify drugs effective against generalized tonic-clonic seizures.[6] The test induces a maximal seizure via electrical stimulation, and the abolition of the tonic hindlimb extension is the endpoint for anticonvulsant activity.[7]

Materials and Equipment:

  • Rodents (e.g., male albino mice, 20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Preparation: Acclimate animals for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Administer ESL or vehicle orally to different groups of animals. The time of testing should correspond to the peak effect of the drug, determined in preliminary studies.

  • Seizure Induction: At the predetermined time after drug administration, gently restrain the animal. Place the saline-soaked corneal electrodes on the corneas.

  • Stimulation: Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[8][9]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected in each group. The median effective dose (ED₅₀) can be determined by probit analysis.

MES_Test_Workflow Start Start Animal_Prep Animal Acclimation and Grouping Start->Animal_Prep Drug_Admin Administer ESL or Vehicle (Oral Gavage) Animal_Prep->Drug_Admin Wait Wait for Time of Peak Effect Drug_Admin->Wait MES_Induction Induce Seizure via Corneal Electrodes Wait->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Analysis Data Analysis (% Protection, ED50) Observation->Data_Analysis End End Data_Analysis->End

Experimental workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Kindling Model

This model is used to study epileptogenesis and to screen drugs for efficacy against partial and secondarily generalized seizures.[10] Repeated administration of a subconvulsive dose of PTZ, a GABA-A receptor antagonist, leads to a progressive and permanent increase in seizure susceptibility.[11]

Materials and Equipment:

  • Rodents (e.g., male C57BL/6 mice)

  • Pentylenetetrazol (PTZ)

  • 0.9% saline solution

  • This compound

  • Vehicle

  • Observation chambers

  • Video recording equipment (recommended)

Procedure:

  • Animal Preparation: Acclimate mice for at least one week.

  • Drug Administration: Administer ESL or vehicle orally daily, prior to each PTZ injection.

  • Kindling Induction:

    • Habituate mice in individual observation chambers for at least 3 minutes.[11]

    • Administer a subconvulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for C57BL/6 mice) every other day.[11]

  • Seizure Scoring: Immediately after each PTZ injection, observe the animals for 30 minutes and score the seizure severity based on a modified Racine scale.

  • Data Analysis: Compare the mean seizure scores and the rate of kindling development between the ESL-treated and vehicle-treated groups.

Modified Racine Scale for PTZ-Induced Seizures in Mice:

Score Behavioral Manifestation
0 No response
1 Ear and facial twitching
2 Myoclonic jerks of the head and neck
3 Myoclonic jerks with forelimb clonus
4 Clonic-tonic seizures with loss of posture

| 5 | Generalized tonic-clonic seizures with loss of righting reflex |

Electroencephalography (EEG) Recording and Analysis

EEG is used to directly measure brain electrical activity and can be used to quantify epileptiform discharges and assess the effects of AEDs on brain networks.

Procedure:

  • Electrode Implantation:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Expose the skull and implant epidural screw electrodes over relevant brain regions (e.g., cortex, hippocampus).

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-surgical recovery period of at least one week.

  • EEG Recording:

    • Connect the animal to a recording system (tethered or wireless).

    • Record baseline EEG for a specified period.

    • Administer ESL or vehicle and continue recording to observe changes in brain activity.

    • In epilepsy models, EEG can be recorded before, during, and after seizure induction.

  • Data Analysis:

    • Visually inspect EEG recordings for epileptiform activity (spikes, sharp waves, seizures).

    • Perform quantitative analysis, such as power spectral analysis to assess changes in different frequency bands (delta, theta, alpha, beta, gamma).

    • Connectivity analysis (e.g., coherence, phase-locking value) can be used to evaluate the drug's effect on neural networks.[12]

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in various rodent models of epilepsy.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Test in Mice

CompoundED₅₀ (mg/kg)95% Confidence Interval
This compound (ESL)23.017.8 - 28.3
Eslicarbazepine (S-licarbazepine)27.818.9 - 36.6
Carbamazepine13.57.7 - 19.2
Data from male NMRI mice.[3]

Table 2: Efficacy of this compound in the 6-Hz Psychomotor Seizure Test in Mice

CompoundED₅₀ (mg/kg)95% Confidence Interval
This compound (ESL)15.97.7 - 24.1
Eslicarbazepine (S-licarbazepine)12.19.5 - 14.8
Carbamazepine9.53.3 - 15.6
Data from male NMRI mice.[3]

Table 3: Efficacy of this compound in a Corneal Kindling Model in Mice

Treatment GroupDose (mg/kg, i.p.)% Increase in Stimulations to Reach Generalized Seizure
ESL30217%
ESL100280%
Data from female NMRI mice.[3]

Table 4: Efficacy of Acute this compound Treatment in an Audiogenic Seizure Model

Treatment GroupDose (mg/kg, i.p.)Mean Seizure Severity Index (cSI)
Vehicle-4.5 (approx.)
ESL1001.64 ± 1.57
ESL1501.55 ± 2.54
ESL2001.55 ± 2.54
Data from Genetic Audiogenic Seizures Hamster from Salamanca (GASH/Sal) model.[13]

References

Application Notes and Protocols: Evaluating Eslicarbazepine Acetate Efficacy in Human Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ex vivo human hippocampal slices for assessing the efficacy of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL), a third-generation antiepileptic drug. The protocols outlined below are intended for researchers with experience in electrophysiology and tissue handling.

Introduction

Eslicarbazepine acetate is a once-daily antiepileptic drug used in the treatment of partial-onset seizures.[1][2] It is a prodrug that is rapidly metabolized to its active form, eslicarbazepine (S-licarbazepine), which is responsible for its pharmacological effects.[1][3] The primary mechanism of action of eslicarbazepine is the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), leading to a reduction in the sustained repetitive firing of neurons characteristic of epileptic seizures.[1][3][4] This selective affinity for the slow-inactivated state of VGSCs is thought to contribute to its efficacy and tolerability.[3]

Human hippocampal slices provide a valuable translational model for studying the effects of antiepileptic drugs, as they preserve the complex neuronal circuitry and synaptic connections of the hippocampus, a key region involved in the generation and propagation of seizures.[5][6] This model allows for the investigation of a drug's mechanism of action and its effects on neuronal excitability in a system that closely mimics the human brain.[6]

Data Presentation

This compound Efficacy in Clinical Trials (Adjunctive Therapy)
Study PopulationESL DoseResponder Rate (≥50% seizure reduction)Median Relative Reduction in Seizure Frequency
Refractory partial-onset seizures[4]400 mg/day16.7% - 23%-
Refractory partial-onset seizures[4]800 mg/day35% - 40%35%[1]
Refractory partial-onset seizures[4]1200 mg/day37.1% - 45%39%[1]
Pooled Phase III studies[2]800 mg/day32.3%-31.2%
Pooled Phase III studies[2]1200 mg/day40.9%-33.3%
This compound Efficacy in Animal Models
Animal ModelESL Dose (ED50)Test
Male NMRI mice[7]23.0 mg/kgMaximal Electroshock Seizure (MES)
Male NMRI mice[7]15.9 mg/kg6-Hz psychomotor seizure test

Signaling Pathway

The primary mechanism of action of this compound's active metabolite, eslicarbazepine, is the modulation of voltage-gated sodium channels (VGSCs).

cluster_Neuron Presynaptic Neuron ESL Eslicarbazepine Acetate (Prodrug) S_Lic Eslicarbazepine (Active Metabolite) ESL->S_Lic Metabolism VGSC_inactive VGSC (Slow Inactivated State) S_Lic->VGSC_inactive Enhances Slow Inactivation VGSC_resting VGSC (Resting State) VGSC_active VGSC (Active State) VGSC_resting->VGSC_active Depolarization VGSC_active->VGSC_inactive Prolonged Depolarization Action_Potential Action Potential Propagation VGSC_active->Action_Potential Initiates Reduced_Firing Reduced Neuronal Excitability VGSC_inactive->Reduced_Firing Leads to Glutamate_Release Reduced Glutamate Release Reduced_Firing->Glutamate_Release Results in

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of Acute Human Hippocampal Slices

This protocol is adapted from established methods for preparing human brain slices for electrophysiological recordings.[5][8]

Materials:

  • Resected human hippocampal tissue

  • Choline-based artificial cerebrospinal fluid (aCSF)

  • Standard aCSF

  • Vibratome

  • Dissection tools (scalpel, tweezers)

  • Incubation chamber

Procedure:

  • Tissue Transport: Immediately following surgical resection, the hippocampal tissue should be placed in ice-cold, carbogenated (95% O2, 5% CO2) choline-based aCSF for transport to the laboratory.[5]

  • Preparation: In the laboratory, prepare the vibratome with a clean blade and fill the slicing chamber with ice-cold, carbogenated choline-based aCSF.[5]

  • Slicing: Mount the tissue on the vibratome stage. Slice the hippocampus into 300-400 µm thick sections.[5] The cutting angle should be optimized to preserve the hippocampal circuitry.

  • Incubation: Transfer the slices to an interface-style incubation chamber containing standard aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least one hour before commencing experiments.

Protocol 2: Induction of Epileptiform Activity

To test the efficacy of an antiepileptic drug, it is necessary to induce seizure-like activity in the hippocampal slices.

Method 1: High Potassium and 4-Aminopyridine (4-AP)

  • Perfuse the slices with aCSF containing elevated potassium (e.g., 8 mM KCl) and 100 µM 4-AP.[6][8] This will induce spontaneous epileptiform discharges.

Method 2: Low Magnesium and Bicuculline (B1666979)

  • Perfuse the slices with aCSF containing low or no magnesium and a GABA-A receptor antagonist such as bicuculline (e.g., 10 µM).[6][8] This will induce seizure-like events by reducing GABAergic inhibition.

Protocol 3: Electrophysiological Recording and Drug Application

Equipment:

  • Patch-clamp or field potential recording setup

  • Glass microelectrodes

  • Perfusion system

Procedure:

  • Baseline Recording: Transfer a slice to the recording chamber and perfuse with the epileptiform-inducing aCSF. Record baseline epileptiform activity (e.g., burst firing, seizure-like events) for a stable period (e.g., 10-15 minutes).

  • Drug Application: Prepare a solution of Eslicarbazepine's active metabolite, eslicarbazepine, in the recording aCSF at the desired concentration (e.g., 50-100 µM, which are clinically relevant concentrations[9]). Perfuse the slice with the eslicarbazepine-containing aCSF.

  • Efficacy Assessment: Record the neuronal activity in the presence of eslicarbazepine. A reduction in the frequency, amplitude, or duration of epileptiform events indicates drug efficacy.

  • Washout: Perfuse the slice with the drug-free epileptiform-inducing aCSF to observe any reversal of the drug's effects.

Experimental Workflows

cluster_Preparation Slice Preparation Workflow Start Start: Receive Resected Tissue Transport Transport in Cold Choline aCSF Start->Transport Mount Mount Tissue on Vibratome Transport->Mount Slice Slice Hippocampus (300-400 µm) Mount->Slice Incubate Incubate Slices in Standard aCSF Slice->Incubate End Ready for Experiment Incubate->End

Caption: Workflow for human hippocampal slice preparation.

cluster_Testing Drug Efficacy Testing Workflow Start Start: Prepared Hippocampal Slice Induce Induce Epileptiform Activity Start->Induce Baseline Record Baseline Activity Induce->Baseline Apply_Drug Apply Eslicarbazepine Baseline->Apply_Drug Record_Effect Record Activity with Drug Apply_Drug->Record_Effect Washout Washout Drug Record_Effect->Washout Record_Washout Record Activity after Washout Washout->Record_Washout Analyze Analyze Data Record_Washout->Analyze

Caption: Workflow for testing this compound efficacy.

References

Method for preparing Eslicarbazepine Acetate stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eslicarbazepine (B1671253) acetate (B1210297) is a third-generation antiepileptic drug, functioning as a prodrug that is rapidly metabolized to its active form, eslicarbazepine.[1] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), contributing to the stabilization of neuronal membranes and the reduction of repetitive neuronal firing.[2][3][4][5][6] These characteristics make it a valuable compound for in vitro studies in neuroscience, epilepsy research, and other neurological disorders.

This document provides a detailed protocol for the preparation of Eslicarbazepine Acetate stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Physicochemical and Solubility Data for this compound

ParameterValueReference
Molecular Weight296.32 g/mol [7]
Solubility
In DMSO≥14.85 mg/mL[8]
40 mg/mL (134.99 mM)[9]
59 mg/mL (199.1 mM)[7]
≥100 mg/mL (337.47 mM)[7]
In Ethanol11 mg/mL[7]
In WaterInsoluble[7]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Solution TypeStorage TemperatureDurationLight ProtectionReference
Powder-20°C3 yearsRecommended[9]
Stock Solution in DMSO-80°C1 yearProtect from light[9]
-20°C1 monthProtect from light[7]

Signaling Pathway of this compound

This compound is a prodrug that is converted to the active metabolite, eslicarbazepine. The primary mechanism of action of eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs).[2][3][4][5][6] It selectively binds to the inactivated state of these channels, which prevents their return to the activated state and thus reduces neuronal hyperexcitability.[2][3][4] This action limits the rapid firing of neurons that is characteristic of seizures.[3] There is also evidence to suggest that eslicarbazepine may modulate the release of the excitatory neurotransmitter glutamate.[3]

G cluster_0 Cellular Environment cluster_1 Neuronal Membrane This compound This compound Hydrolytic Enzymes Hydrolytic Enzymes This compound->Hydrolytic Enzymes Metabolism Eslicarbazepine (Active Metabolite) Eslicarbazepine (Active Metabolite) VGSC Voltage-Gated Sodium Channel (VGSC) Eslicarbazepine (Active Metabolite)->VGSC Inhibits Hydrolytic Enzymes->Eslicarbazepine (Active Metabolite) Inactivated State Inactivated State VGSC->Inactivated State Stabilizes Reduced Neuronal Firing Reduced Neuronal Firing Inactivated State->Reduced Neuronal Firing Leads to

Mechanism of action of this compound.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filters (PTFE or nylon membrane)

  • Laminar flow hood

  • Personal protective equipment (gloves, lab coat, safety glasses)

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, which allows for significant dilution to achieve a final DMSO concentration of ≤0.1% in the cell culture medium.

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing the Compound: Accurately weigh 2.96 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional but Recommended):

    • To ensure the sterility of the stock solution, it can be filtered through a 0.22 µm sterile syringe filter.[5] Use a filter with a DMSO-compatible membrane, such as PTFE or nylon.[5]

    • Attach the sterile filter to a sterile syringe and draw up the this compound/DMSO solution.

    • Carefully dispense the filtered solution into a new sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7][9] Protect the aliquots from light.[7]

Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1%.[4][10]

Example Dilution to a Final Concentration of 100 µM:

  • Intermediate Dilution (if necessary): For ease of pipetting, you may want to perform an intermediate dilution of the 100 mM stock solution in sterile DMSO or cell culture medium.

  • Final Dilution: To achieve a final concentration of 100 µM this compound in your cell culture experiment, add 1 µL of the 100 mM stock solution to every 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) without the this compound.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Weigh Eslicarbazepine Acetate Powder Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Sterilize Sterile Filter (Optional) Dissolve->Sterilize Aliquot_Store Aliquot and Store at -80°C Sterilize->Aliquot_Store Thaw Thaw Stock Solution Aliquot Aliquot_Store->Thaw Dilute Dilute in Cell Culture Medium Thaw->Dilute Add_to_Cells Add to Cell Culture Dilute->Add_to_Cells

Workflow for preparing this compound solutions.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.

  • Dispose of all chemical waste according to your institution's guidelines.

References

Application Notes and Protocols: Animal Dosing Strategies for Pharmacokinetic Studies of Eslicarbazepine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eslicarbazepine (B1671253) acetate (B1210297) (ESL) is a once-daily, third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2] It acts as a prodrug, meaning it is converted in the body into its active form.[3] Following oral administration, ESL is rapidly and extensively hydrolyzed by first-pass metabolism to its main active metabolite, eslicarbazepine ((S)-licarbazepine), which is responsible for its therapeutic effects.[4][5] This metabolic conversion prevents the formation of toxic epoxide metabolites associated with older drugs like carbamazepine.[1] Understanding the pharmacokinetic (PK) profile of Eslicarbazepine Acetate and its active metabolite is crucial for preclinical development. This document provides detailed protocols and dosing strategies for conducting pharmacokinetic studies in animal models.

Metabolic Pathway of this compound

This compound undergoes extensive first-pass metabolism, primarily through hydrolysis by esterases in the liver, to form its major active metabolite, eslicarbazepine ((S)-licarbazepine).[3][4] Systemic exposure to eslicarbazepine after oral ESL administration is approximately 94% of the parent dose.[1] Minor metabolic pathways lead to the formation of (R)-licarbazepine and oxcarbazepine.[1][6] The primary active metabolite, eslicarbazepine, is then eliminated mainly through renal excretion, with about two-thirds excreted unchanged and one-third as a glucuronide conjugate.[7]

G cluster_metabolism Metabolic Conversion ESL This compound (ESL) (Prodrug) S_LIC Eslicarbazepine ((S)-Licarbazine) (Major Active Metabolite) ESL->S_LIC First-Pass Hydrolysis (Major Pathway, ~94%) R_LIC (R)-Licarbazine (Minor Metabolite) ESL->R_LIC Minor Pathway OXC Oxcarbazepine (Minor Metabolite) ESL->OXC Minor Pathway Elimination Renal Excretion (Unchanged & Glucuronide Conjugate) S_LIC->Elimination Primary Elimination Route

Caption: Metabolic pathway of this compound (ESL).

Data Summary: Animal Dosing and Pharmacokinetics

The following table summarizes a dosing strategy used in a pharmacokinetic study in Sprague-Dawley rats. This data is derived from a drug-drug interaction study but provides a relevant example for designing PK-specific protocols.

ParameterDetailsReference
Species Sprague-Dawley (SD) rats[8]
Sex Male[8]
Weight 230 ± 10 g[8]
Drug This compound (ESL)[8][9]
Dose 72 mg/kg[8][9]
Route of Administration Intragastric (Oral Gavage)[8]
Vehicle 0.5% Sodium Carboxymethyl Cellulose (CMC-Na)[8]
Dosing Regimen Once daily for 7 consecutive days[8]

Experimental Protocols

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose PK study to determine key parameters of this compound and its metabolites.

1. Animal Model:

  • Species: Sprague-Dawley (SD) rats.

  • Number: Minimum of 3-6 animals per time point or 6 animals for serial sampling.

  • Health Status: Specific pathogen-free (SPF) grade male rats.[8]

  • Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

2. Drug Formulation and Administration:

  • Preparation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% CMC-Na.[8] The concentration should be calculated based on the target dose (e.g., 72 mg/kg) and a standard gavage volume (e.g., 5-10 mL/kg).

  • Administration: Administer the calculated dose via oral gavage. Ensure accurate dosing by pre-calibrating the gavage needle and syringe.

3. Sample Collection:

  • Matrix: Plasma (collected in heparinized tubes).

  • Sampling Time Points: Collect blood samples (approx. 150-200 µL) at pre-dose (0 h) and at multiple time points post-dose. A suggested schedule is 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after administration.[8]

  • Collection Site: Blood can be collected from the venous plexus of the inner canthus or via a cannulated vessel (e.g., jugular vein) for serial sampling.[8]

  • Processing: Centrifuge blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of this compound, eslicarbazepine, and other relevant metabolites in plasma.

  • Extraction: Perform sample preparation using techniques like liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the analytes from plasma matrix components.[8][9]

  • Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the concentration-time curve)

    • t1/2 (Elimination half-life)

    • CL/F (Apparent total clearance)

    • Vd/F (Apparent volume of distribution)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical animal pharmacokinetic study for this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Analysis A Animal Acclimation (e.g., SD Rats) C Dose Administration (Oral Gavage) A->C B Dose Formulation (ESL in 0.5% CMC-Na) B->C D Serial Blood Sampling (Pre-defined time points) C->D Post-Dose E Plasma Separation & Storage (-80°C) D->E F Bioanalysis (HPLC-MS/MS) E->F Sample Thawing & Extraction G Pharmacokinetic Analysis (NCA) F->G Concentration Data

Caption: General workflow for an animal PK study of ESL.

References

UPLC-MS/MS for identifying novel metabolites of Eslicarbazepine Acetate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An and Protocol for the Identification of Novel Metabolites of Eslicarbazepine (B1671253) Acetate (B1210297) in Vivo using UPLC-MS/MS

Introduction

Eslicarbazepine acetate (ESA) is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2][3] It is a prodrug that undergoes extensive first-pass metabolism to its active metabolite, eslicarbazepine (S-licarbazepine).[4][5] Understanding the complete metabolic profile of ESA is crucial for comprehending its efficacy, safety, and potential drug-drug interactions. While the primary metabolic pathway involving hydrolysis to eslicarbazepine is well-established, the identification of novel, minor metabolites in vivo remains an area of active research.[6][7] Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers the high sensitivity, selectivity, and resolution required for the detection and structural elucidation of drug metabolites in complex biological matrices.[2][8][9] This application note provides a detailed protocol for the identification of novel metabolites of this compound in vivo using UPLC-MS/MS.

Materials and Methods

The following protocol outlines the in vivo sample collection, sample preparation, and UPLC-MS/MS analysis for the identification of novel ESA metabolites.

Experimental Protocols

In Vivo Sample Collection:

  • Animal Model: Male Wistar rats (200-250 g) are used for the in vivo study.

  • Drug Administration: this compound is suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution and administered orally at a dose of 72 mg/kg.[10]

  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Plasma Sample Preparation:

  • Protein Precipitation: To 100 µL of rat plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.[8][11]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis:

  • Instrumentation: A Waters Acquity UPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., AB Sciex 5500) with an electrospray ionization (ESI) source is used.[10]

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 column (2.1 x 150 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 40°C.[10]

    • Injection Volume: 5 µL.[8]

Table 1: UPLC Gradient Elution Program

Time (min)%A%B
0.0955
2.0955
10.0595
12.0595
12.1955
15.0955
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For targeted analysis of known and potential metabolites.

    • Source Parameters: Optimized for maximum ion intensity.

Table 2: MS/MS Parameters for Known and a Novel Metabolite of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound297.1238.110025
Eslicarbazepine255.1194.110030
Oxcarbazepine253.1180.110035
R-licarbazepine255.1194.110030
Novel Metabolite (M3)228.1196.110020

Note: The m/z values for the novel metabolite M3 (cis-10,11-dihydro-5H-dibenz[b,f]azepine-10,11-diol) are based on previously published data.[8]

Data Analysis

Data is acquired and processed using appropriate software (e.g., Analyst). Novel metabolite identification is performed by comparing the full scan mass spectra of control and post-dose samples. Putative metabolites are identified based on their characteristic mass shifts from the parent drug due to common metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation). The structures of potential novel metabolites are then confirmed by analyzing their product ion spectra.

Results and Discussion

The UPLC-MS/MS method described allows for the successful separation and detection of this compound and its known metabolites. The high sensitivity of the mass spectrometer enables the detection of low-level, novel metabolites in the plasma samples.

Table 3: Summary of Potential Novel Metabolites of this compound

Metabolite IDProposed BiotransformationExpected [M+H]+ (m/z)
M1Hydroxylation313.1
M2Dihydroxylation329.1
M3N-dealkylation239.1
M4Glucuronidation473.1
M5Oxidation311.1

The fragmentation patterns obtained from the product ion scans provide valuable structural information for the elucidation of the novel metabolites. For instance, the previously identified novel metabolite M3 showed a precursor ion at m/z 228.1 and a major fragment at m/z 196.1, corresponding to the loss of a water molecule and a carbonyl group.[8]

Visualizations

experimental_workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis drug_admin Drug Administration (this compound) blood_sampling Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep protein_precip Protein Precipitation (Acetonitrile) plasma_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (Full Scan & Product Ion Scan) uplc->msms metabolite_profiling Metabolite Profiling msms->metabolite_profiling structure_elucidation Structure Elucidation metabolite_profiling->structure_elucidation

Caption: Experimental workflow for in vivo metabolite identification.

metabolic_pathway ESA This compound Esli Eslicarbazepine (S-licarbazepine) (Active Metabolite) ESA->Esli Hydrolysis R_lic R-licarbazepine Esli->R_lic Chiral Conversion (<5%) OXC Oxcarbazepine Esli->OXC Minor Conversion M3 Novel Metabolite (M3) cis-10,11-dihydro-5H- dibenz[b,f]azepine-10,11-diol Esli->M3 Hydroxylation Glucuronide Eslicarbazepine Glucuronide Esli->Glucuronide Glucuronidation Other Other Novel Metabolites (e.g., Hydroxylated, Oxidized) Esli->Other Phase I & II Metabolism

Caption: Proposed metabolic pathway of this compound.

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification of novel metabolites of this compound in vivo. This protocol can be readily adapted for the analysis of other drugs and their metabolites in various biological matrices, aiding in a more comprehensive understanding of drug metabolism and safety profiles in drug development. Further characterization of novel metabolites is essential to determine their potential pharmacological activity or toxicity.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Eslicarbazepine Acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive solid-phase extraction (SPE) protocol for the efficient isolation of Eslicarbazepine (B1671253) Acetate (B1210297) (ESA) from human plasma. Eslicarbazepine Acetate is a third-generation antiepileptic drug, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][2][3] The described method utilizes reversed-phase SPE cartridges, which offer high recovery and clean extracts, making them suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4][5] This protocol provides a reliable and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction

This compound (ESA) is a prodrug that is rapidly metabolized to its active metabolite, eslicarbazepine.[1] To understand its pharmacokinetic profile and ensure therapeutic efficacy, sensitive and selective analytical methods are required for its quantification in biological fluids.[2][3] Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used technique that offers superior sample cleanup compared to simpler methods like protein precipitation.[6][7] This application note provides a detailed SPE protocol using reversed-phase C18 or polymeric sorbents, which have been successfully employed for the extraction of ESA and its metabolites from human plasma.[1][5][8][9]

Experimental

Materials and Reagents

Equipment

  • SPE Manifold

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Pre-treatment
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the plasma samples to pellet any particulate matter.

  • Transfer a known volume of the supernatant (e.g., 500 µL) to a clean tube.

  • Add the internal standard solution and vortex to mix.

Solid-Phase Extraction Protocol

The following is a generalized protocol based on commonly used reversed-phase SPE methods for this compound.[1][5][8][9]

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

    • A second wash with a mild organic solvent mixture (e.g., 1 mL of 5% methanol in water) can be performed to remove more interferences.

  • Elution:

    • Elute the analyte of interest with 1-2 mL of an appropriate organic solvent. Methanol or a mixture of methanol and acetonitrile are commonly used.[1]

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase used for the subsequent analytical method (e.g., 100-200 µL).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data from various published methods for the analysis of this compound in human plasma, providing a reference for expected performance.

Table 1: Performance of HPLC-UV Methods for this compound Analysis in Human Plasma

ParameterMethod 1[5][9]Method 2[1]
Extraction Method Solid-Phase Extraction (Reversed-phase C18)Solid-Phase Extraction
Linearity Range 0.15 - 4 µg/mL0.05 - 30 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 µg/mL
Accuracy (Bias) Within ±12%Not Specified
Precision (CV) <9%Not Specified
Mean Recovery Not Specified94.00 to 102.23%[8]

Table 2: Performance of LC-MS/MS Method for this compound Analysis in Human Plasma

ParameterMethod 3[4]
Extraction Method Solid-Phase Extraction
Linearity Range 50.0 - 1000.0 ng/mL
Lower Limit of Quantification (LLOQ) 50.0 ng/mL
Accuracy 98.7% to 107.2%
Intra- and Inter-day Precision (CV) <9.7%

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Load 2. Load Sample Vortex_Centrifuge->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (Water, 5% Methanol) Load->Wash Elute 4. Elute (Methanol/Acetonitrile) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow of the solid-phase extraction protocol.

Diagram 2: Logical Relationships in SPE

SPE_Logic cluster_steps SPE Steps Analyte This compound (in plasma matrix) Loading Loading (Analyte Binds) Analyte->Loading Conditioning Conditioning (Activate Sorbent) Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Elution (Recover Analyte) Washing->Elution Interferences Matrix Interferences (Proteins, Salts, etc.) Washing->Interferences Washed Away Clean_Extract Clean Extract for Analysis Elution->Clean_Extract

Caption: Logical flow of analyte and interference separation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Eslicarbazepine Acetate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) in physiological buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Eslicarbazepine Acetate (ESL) precipitating in aqueous physiological buffers like PBS?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability.[1] Its water solubility is reported to be less than 1 mg/mL.[1][2] When a concentrated stock solution of ESL (typically in an organic solvent like DMSO) is diluted into an aqueous buffer like Phosphate-Buffered Saline (PBS), the sudden change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution.

Q2: I'm observing precipitation even at low concentrations. What could be the issue?

A2: Several factors could be at play:

  • Equilibrium Time: True equilibrium solubility can take a significant amount of time to achieve, sometimes up to 72 hours.[3] Your solution might be supersaturated and precipitating over time.

  • pH of the Buffer: While ESL's solubility is not highly pH-dependent within the physiological range, slight variations can have an effect.[2] Ensure your buffer's pH is accurately prepared and stable.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at room temperature versus 37°C will have different solubility limits. Ensure consistent temperature control.[4]

  • Purity of the Compound: Impurities in the ESL sample can sometimes act as nucleation sites, promoting precipitation.

Q3: How can I increase the concentration of ESL in my physiological buffer for in vitro experiments?

A3: Several methods can be employed to enhance the solubility of ESL. The most common and effective approaches for a laboratory setting include:

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5] For ESL, a common starting point is to use a small percentage of Dimethyl Sulfoxide (DMSO). Formulations containing co-solvents like PEG300 and Tween-80 have also been reported.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with higher aqueous solubility.[7][8][9] Beta-cyclodextrins (β-CD) and their derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are particularly effective.[10][11][12] Studies have shown that forming a solid dispersion with β-CD can significantly improve ESL's dissolution.[10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[13][14] However, ESL is a neutral compound, so this method is less effective than for weak acids or bases.[15]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[7][14] Non-ionic surfactants like Polysorbate 80 (Tween-80) are often used in formulations.[6]

Q4: What is the best type of cyclodextrin (B1172386) to use for ESL, and at what ratio?

A4: Beta-cyclodextrin (β-CD) and its derivatives have been successfully used to enhance ESL solubility.[10][11] One study demonstrated a significant improvement in dissolution by preparing a solid dispersion of ESL and β-CD.[10] The optimal ratio of drug to cyclodextrin often needs to be determined experimentally, for example, by using a phase solubility study as described in the protocols below. A Job's plot can also be used to determine the optimal molar ratio.[10][11]

Q5: Are there any pre-formulated solvent systems available for in vivo studies?

A5: Yes, several solvent systems have been reported for achieving higher concentrations of ESL for animal studies. A common example involves a multi-component system, such as:

  • 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[6]

  • 10% DMSO >> 90% (20% SBE-β-CD in saline).[6]

  • 10% DMSO >> 90% corn oil.[6] These formulations can achieve a solubility of at least 10 mg/mL.[6]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent / FormulationReported SolubilityMolar Concentration (mM)Reference(s)
Water (at various pH values)< 1 mg/mL< 3.37[1][2]
DMSO≥ 100 mg/mL≥ 337.47[6]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 10 mg/mL≥ 33.75[6]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 10 mg/mL≥ 33.75[6]
10% DMSO / 90% Corn Oil≥ 10 mg/mL≥ 33.75[6]
Phosphate (B84403) Buffer (pH 7.4) with SSG Carrier (1:4)1.725 µg/mL~0.0058[16]

Note: The solubility in phosphate buffer with a carrier was part of a solid dispersion study and may not reflect the direct solubility enhancement in a simple solution.

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines the standard procedure to determine the equilibrium solubility of ESL in a specific physiological buffer.[3][17]

Materials & Equipment:

  • This compound (solid powder)

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (incubator)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical equipment for quantification (e.g., HPLC-UV, LC-MS/MS)[17]

  • Pipettes and tips

Procedure:

  • Preparation: Add an excess amount of solid ESL to a glass vial. This is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired physiological buffer to the vial.

  • Incubation & Agitation: Securely cap the vial and place it in an orbital shaker set to an appropriate temperature (e.g., 25°C or 37°C). Agitate the mixture at a constant speed for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After incubation, remove the vials and let them stand to allow larger particles to settle. To separate the undissolved solid from the saturated solution, either centrifuge the sample at high speed or filter the supernatant through a 0.22 µm syringe filter.[17] This step must be performed quickly to avoid temperature changes.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.

  • Analysis: Analyze the sample using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved ESL.[17]

  • Calculation: The determined concentration represents the equilibrium solubility of ESL in that specific buffer at that temperature. The experiment should be performed in triplicate.[3]

Protocol 2: Enhancing ESL Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a solution of ESL with enhanced solubility using cyclodextrin complexation, suitable for in vitro assays.

Materials & Equipment:

  • This compound (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

  • Magnetic stirrer and stir bar

  • Analytical balance and glassware

Procedure:

  • Prepare Cyclodextrin Solution: Weigh the desired amount of HP-β-CD and dissolve it in the physiological buffer. For example, to make a 20% (w/v) HP-β-CD solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming and stirring may be required. Allow the solution to cool to the desired experimental temperature.

  • Add ESL: Weigh the required amount of ESL powder. Add it gradually to the HP-β-CD solution while continuously stirring.

  • Facilitate Complexation: Vortex the mixture vigorously for several minutes. If undissolved particles remain, sonicate the solution for 15-30 minutes. For best results, allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complexation.

  • Final Preparation: Before use in an experiment, visually inspect the solution for any remaining precipitate. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug microparticles.

  • Concentration Verification (Optional but Recommended): The final concentration of the solubilized ESL can be confirmed using a validated analytical method like HPLC.

Visualizations

G Diagram 1: Troubleshooting Workflow for ESL Precipitation start Start: ESL Precipitates in Physiological Buffer q1 Is an organic co-solvent (e.g., DMSO) used? start->q1 a1_yes Final organic solvent concentration >1%? q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No sol_co_solvent Reduce final co-solvent concentration (<0.5%) a1_yes->sol_co_solvent q2 Consider Solubility Enhancement Methods a1_no->q2 sol_cyclo Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) q2->sol_cyclo sol_surfactant Add a biocompatible surfactant (e.g., Tween-80) q2->sol_surfactant check Re-test solubility. Precipitation resolved? sol_co_solvent->check sol_cyclo->check sol_surfactant->check end_success End: Solution is Stable Proceed with Experiment check->end_success Yes end_fail End: Issue Persists Re-evaluate concentration and formulation strategy check->end_fail No

Caption: Troubleshooting workflow for ESL precipitation.

Caption: Cyclodextrin encapsulation enhances ESL solubility.

References

Technical Support Center: Optimizing Eslicarbazepine Acetate (ESL) Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide technical support for optimizing Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) dosage in preclinical animal models. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the preclinical evaluation of Eslicarbazepine Acetate.

Q1: My ESL suspension appears inconsistent or separates. How can I ensure a homogenous dose administration?

A1: The stability and homogeneity of your ESL suspension are critical for accurate dosing. ESL has poor water solubility.

  • Vehicle Selection: For oral administration in rodents, a suspension in 0.5% methylcellulose (B11928114) or a 50:50 v/v mixture of Ora-Sweet:Ora-Plus (or Ora-Sweet SF:Ora-Plus for sugar-free preparations) is recommended. These vehicles help to maintain a uniform suspension.

  • Preparation: When preparing the suspension from tablets, ensure they are finely crushed using a mortar and pestle before adding the vehicle.

  • Resuspension: Particle settling can occur over time. It is crucial to vortex or shake the suspension vigorously before each administration to ensure a homogenous mixture. Suspensions in Ora-Plus based vehicles have been shown to be stable for up to two months at room temperature or under refrigeration.

Q2: I am observing unexpected adverse effects or mortality in my animal cohort. What could be the cause?

A2: Unexpected adverse events can stem from several factors related to the compound, dose, or administration procedure.

  • Dose-Related Toxicity: High doses of ESL can lead to adverse effects such as dizziness, somnolence, ataxia, and blurred vision, which may manifest as motor coordination impairments in rodents. In some animal studies, hepatic centrilobular hypertrophy has been observed with repeated doses, consistent with the induction of hepatic microsomal enzymes.[1] It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Oral Gavage Technique: Improper oral gavage technique can cause significant stress, injury to the esophagus or stomach, or accidental administration into the trachea, leading to aspiration pneumonia and mortality. Ensure all personnel are thoroughly trained in proper restraint and gavage techniques. Use appropriately sized, flexible, or ball-tipped gavage needles to minimize the risk of injury.

  • Vehicle Effects: The vehicle itself could have an effect, although the recommended vehicles are generally well-tolerated. Consider including a vehicle-only control group to rule out any effects of the formulation.

Q3: The anticonvulsant effect of ESL in my study is variable or less than expected. How can I troubleshoot this?

A3: Inconsistent efficacy can be due to a variety of factors, from dose preparation to the specifics of the animal model.

  • Dose and Pharmacokinetics: Ensure the dose is appropriate for the species being tested. ESL is a prodrug that is rapidly metabolized to its active metabolite, eslicarbazepine.[2] The pharmacokinetic profile can vary between species. In mice, eslicarbazepine reaches maximum plasma concentrations (Tmax) between 0.5 to 4 hours after oral administration.[3] Ensure your pre-treatment time aligns with the Tmax in your model to capture peak efficacy.

  • Animal Model Sensitivity: The efficacy of an anticonvulsant can depend on the seizure model used. ESL is particularly effective against seizures induced by the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures.[4] Its efficacy in other models, such as the pentylenetetrazol (PTZ) test (a model for absence seizures), may differ.

  • Metabolic Induction: Concomitant administration of other drugs that induce metabolic enzymes can increase the clearance of eslicarbazepine, potentially reducing its efficacy.[5]

Q4: How do I convert a human dose of ESL to an appropriate dose for my animal model?

A4: Direct conversion of doses between species based on body weight alone is not accurate. A more appropriate method is to use Body Surface Area (BSA) scaling. The following formula can be used to calculate the Animal Equivalent Dose (AED) from the Human Equivalent Dose (HED):

AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)

The Km value is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard values for different species are available in pharmacology literature. For example, to convert a human dose to a mouse dose, you would multiply the human dose in mg/kg by approximately 12.3.

Data Presentation

Table 1: Pharmacokinetic Parameters of Eslicarbazepine (Active Metabolite) in Rodents Following Oral Administration of ESL
SpeciesDose (mg/kg)Cmax (nmol/mL)Tmax (hours)
Mouse100126.6 ± 16.40.5 - 4

Data extracted from a study in Swiss mice.[3]

Table 2: Efficacy of this compound in Preclinical Seizure Models
Animal ModelSpeciesEndpointED50 (mg/kg, p.o.)95% Confidence Interval
Maximal Electroshock (MES)MouseProtection against tonic convulsions23.017.8 - 28.3
6-Hz Psychomotor SeizureMouseProtection against forelimb clonus15.97.7 - 24.1

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This protocol is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.

Materials:

  • This compound (ESL) suspension

  • Vehicle control (e.g., 0.5% methylcellulose in distilled water)

  • Male NMRI mice (or other appropriate strain)

  • Corneal electrodes

  • Constant current shock generator

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Dosing: Administer ESL or vehicle orally (p.o.) via gavage. A typical pre-treatment time is 60 minutes before the electroshock.[3]

  • Electrode Placement: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Gently place the electrodes on the corneas of the mouse.

  • Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 0.6 ms (B15284909) pulse width, 50 Hz for 0.4 seconds).[3][4]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint indicating protection.

  • Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED50 using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test in Mice

This protocol is used to assess the ability of a compound to raise the seizure threshold, often used as a model for absence seizures.

Materials:

  • This compound (ESL) suspension

  • Vehicle control

  • Male CF-1 mice (or other appropriate strain)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous administration)

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimatize mice as described for the MES test.

  • Dosing: Administer ESL or vehicle orally at a predetermined time before PTZ administration (e.g., 60 minutes).

  • PTZ Administration: Inject PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck.

  • Observation: Place the animal in an individual observation cage and observe for the next 30 minutes for the presence of seizures. The typical endpoint is the occurrence of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds. An animal not exhibiting this endpoint is considered protected.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The ED50 can be determined if multiple doses are tested.

Mandatory Visualizations

Signaling Pathway of this compound

ESL_Mechanism cluster_metabolism Metabolism cluster_action Mechanism of Action cluster_outcome Neuronal Effect ESL This compound (Prodrug) Eslicarbazepine Eslicarbazepine (Active Metabolite) ESL->Eslicarbazepine First-pass metabolism (Hydrolysis) VGSC_inactive Voltage-Gated Sodium Channel (Slow Inactivated State) Eslicarbazepine->VGSC_inactive Binds and Stabilizes VGSC_active Return to Active State VGSC_inactive->VGSC_active Inhibited Neuronal_Excitability Reduced Neuronal Excitability VGSC_active->Neuronal_Excitability Leads to Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow Start Start: Hypothesis Dose_Prep ESL Dose Preparation (Suspension in Vehicle) Start->Dose_Prep Animal_Groups Randomize Animal Groups (e.g., Vehicle, ESL Doses) Dose_Prep->Animal_Groups Administration Oral Gavage Administration Animal_Groups->Administration Pretreatment Pre-treatment Period (e.g., 60 minutes) Administration->Pretreatment Seizure_Induction Seizure Induction (MES or PTZ) Pretreatment->Seizure_Induction Observation Behavioral Observation (Record Seizure Endpoint) Seizure_Induction->Observation Data_Analysis Data Analysis (% Protection, ED50) Observation->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo efficacy testing of ESL.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Problem Inconsistent or Unexpected Results Check_Dose Verify Dose Calculation and Preparation Problem->Check_Dose Is dose correct? Check_Admin Review Administration Technique (Gavage) Check_Dose->Check_Admin Yes Solution_Dose Recalculate and Prepare Fresh Dosing Solutions Check_Dose->Solution_Dose No Check_Model Assess Animal Model Parameters Check_Admin->Check_Model Yes Solution_Admin Retrain Personnel on Proper Gavage Technique Check_Admin->Solution_Admin No Check_Timing Confirm Pre-treatment Time vs. Tmax Check_Model->Check_Timing Yes Solution_Model Ensure Consistency in Animal Strain, Age, and Seizure Induction Parameters Check_Model->Solution_Model No Solution_Timing Adjust Pre-treatment Time Based on PK Data Check_Timing->Solution_Timing No

Caption: A logical approach to troubleshooting inconsistent results.

References

Minimizing metabolite interference in Eslicarbazepine Acetate bioanalytical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical assays of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the main metabolites of Eslicarbazepine Acetate that can cause interference in bioanalytical assays?

This compound is a prodrug that undergoes extensive and rapid metabolism. The primary metabolites that can interfere with its quantification are:

  • Eslicarbazepine (S-licarbazepine): The main active metabolite, constituting about 95% of the circulating active compounds.[1]

  • (R)-licarbazepine: The less active enantiomer of eslicarbazepine.[2][3]

  • Oxcarbazepine (B1677851) (OXC): A minor active metabolite.[2][3][4]

Due to their structural similarities, chromatographic separation is critical to prevent analytical interference.

Q2: My assay is showing poor resolution between S-licarbazepine and R-licarbazepine. How can I improve this?

Inadequate separation of the licarbazepine (B1675244) enantiomers is a common challenge. Here are some troubleshooting steps:

  • Utilize a Chiral Stationary Phase (CSP): A chiral column is essential for separating enantiomers. Columns with cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector have been shown to be effective.[5][6] A Daicel CHIRALCEL OD-H column has also been successfully used.[7]

  • Optimize the Mobile Phase: The composition of the mobile phase significantly impacts retention and resolution.

    • Solvent Composition: The percentage of methanol (B129727) (MeOH) in an acetonitrile (B52724) (ACN)-based mobile phase can alter the elution order of oxcarbazepine and (R)-licarbazepine.[5][6]

    • Additives: The addition of small amounts of acetic acid and diethylamine (B46881) can improve peak shape and resolution. An optimized mobile phase could consist of ACN/MeOH/acetic acid/diethylamine (95/5/0.2/0.07; v/v/v/v).[5][6]

  • Column Temperature: Adjusting the column temperature can influence chiral recognition and, consequently, separation.

Q3: I am observing in-source fragmentation or back-conversion of metabolites in my LC-MS/MS assay. What could be the cause and how can I mitigate it?

In-source fragmentation or back-conversion can lead to inaccurate quantification. This is particularly relevant for structurally related compounds like carbamazepine (B1668303) and its epoxide metabolite, and similar principles can apply to ESL and its metabolites.

  • Gentle Ionization Source Conditions: Use the mildest ionization conditions possible to minimize in-source conversion. This includes optimizing cone voltage and desolvation temperature.

  • Chromatographic Separation: Ensure baseline separation of the parent drug and its metabolites. If the compounds co-elute, in-source phenomena are more likely to cause interference.

  • Selection of Precursor/Product Ion Pairs: Choose specific and stable multiple reaction monitoring (MRM) transitions that are unique to each analyte and less prone to cross-talk.

Q4: What are the best sample preparation techniques to minimize metabolite interference and matrix effects?

The choice of sample preparation method is crucial for clean extracts and reliable results.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances from plasma samples. Oasis HLB cartridges are a common choice for extracting ESL and its metabolites.[8]

  • Protein Precipitation (PPT): A simpler and faster alternative is protein precipitation. Acetonitrile is frequently used as the precipitating solvent.[1][9] While efficient, it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup and has been used for related compounds like carbamazepine.[10]

Q5: Can co-administered antiepileptic drugs like Carbamazepine (CBZ) interfere with the this compound assay?

Given the structural similarities between ESL, Oxcarbazepine, and Carbamazepine, there is a potential for interference. However, studies have shown that with a well-developed and validated chiral HPLC-UV method, there is no significant interference from CBZ or its metabolites in the determination of S-licarbazepine and R-licarbazepine.[11] It is crucial to use a selective method to ensure that co-administered drugs do not impact the accuracy of the results.

Data Presentation

Table 1: Comparison of LC-MS/MS and HPLC-UV Method Validation Parameters for this compound and its Metabolites in Human Plasma

ParameterAnalyteLC-MS/MS[7]HPLC-UV[8]
Linearity Range (ng/mL) This compound50.0 - 1000.0400 - 8000
Eslicarbazepine (S-licarbazepine)50.0 - 25,000.0400 - 80,000
R-licarbazepine50.0 - 25,000.0400 - 80,000
Oxcarbazepine50.0 - 1000.0400 - 8000
Lower Limit of Quantification (LLOQ) (ng/mL) This compound50.0400
Eslicarbazepine (S-licarbazepine)50.0400
R-licarbazepine50.0400
Oxcarbazepine50.0400
Intra-day Precision (%CV) This compound< 9.7%< 15%
Eslicarbazepine (S-licarbazepine)< 7.7%< 15%
R-licarbazepine< 12.6%< 15%
Oxcarbazepine< 6.0%< 15%
Inter-day Precision (%CV) This compound< 9.7%< 15%
Eslicarbazepine (S-licarbazepine)< 7.7%< 15%
R-licarbazepine< 12.6%< 15%
Oxcarbazepine< 6.0%< 15%
Accuracy (%) All Analytes98.7% - 107.2%Within ±15% of nominal

Experimental Protocols

Protocol 1: Enantioselective LC-MS/MS Method for the Quantification of this compound and its Metabolites in Human Plasma [7]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., Daicel CHIRALCEL OD-H) as per the manufacturer's instructions.

    • Load 200 µL of human plasma sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analytes with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm).[7]

    • Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Run Time: 8 minutes.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Define specific precursor and product ion transitions for this compound, S-licarbazepine, R-licarbazepine, Oxcarbazepine, and the internal standard (e.g., 10,11-dihydrocarbamazepine).

Protocol 2: Chiral HPLC-UV Method for the Simultaneous Determination of this compound and its Metabolites in Human Plasma [8]

  • Sample Preparation (Solid-Phase Extraction):

    • Use Waters Oasis HLB cartridges for extraction from plasma.

    • Follow a standard SPE procedure of conditioning, loading, washing, and eluting.

  • Chromatographic Conditions:

    • Column: LichroCART 250-4 ChiraDex (β-cyclodextrin, 5 µm).[8]

    • Mobile Phase: Isocratic elution with water-methanol (88:12, v/v).[8]

    • Flow Rate: 0.7 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • UV Detection: 225 nm.[8]

Visualizations

metabolic_pathway ESL This compound (Prodrug) S_Lic Eslicarbazepine (S-licarbazepine) Major Active Metabolite ESL->S_Lic Hydrolysis (Major Pathway) R_Lic (R)-licarbazepine Minor Active Metabolite ESL->R_Lic Hydrolysis (Minor Pathway) OXC Oxcarbazepine Minor Active Metabolite S_Lic->OXC Metabolism R_Lic->OXC Metabolism

Caption: Metabolic pathway of this compound.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample Collection extraction Extraction (SPE or PPT) plasma->extraction hplc Chromatographic Separation (Chiral HPLC) extraction->hplc ms Detection (MS/MS or UV) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General bioanalytical workflow for this compound.

References

Troubleshooting poor peak resolution in HPLC analysis of Eslicarbazepine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for resolving poor peak resolution during the HPLC analysis of Eslicarbazepine Acetate (B1210297).

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution can manifest as broad peaks, tailing peaks, fronting peaks, or overlapping peaks with co-eluting substances. Follow this guide to diagnose and resolve these common issues.

Q1: My peaks for Eslicarbazepine Acetate and its related substances are overlapping. What is the first step?

A1: The first step is to ensure your system is operating according to a validated method and that system suitability parameters are met. If you do not have a baseline method, refer to the established protocol below. Overlapping peaks are a direct indication of insufficient resolution. The primary factors to investigate are the mobile phase composition and the column's condition.

Q2: How does the mobile phase composition affect peak resolution?

A2: The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer and the pH, is critical for achieving optimal separation.[1][2]

  • Organic Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase will generally increase the retention time of this compound and its impurities, which can lead to better resolution. However, this will also increase the total run time.

  • pH: The pH of the mobile phase affects the ionization state of the analyte.[2] For this compound, using a slightly acidic or neutral pH is common. For instance, methods have been successfully developed using mobile phases with pH adjusted to 2.5 with orthophosphoric acid or using a 0.005 M ammonium (B1175870) acetate buffer.[3][4] Adjusting the pH can alter the retention times of ionizable impurities, thereby improving resolution. It is recommended to operate at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and prevent peak shape issues.[2]

Q3: I'm observing significant peak tailing for this compound. What are the likely causes and solutions?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.[5]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups on the analyte, causing tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., around 3.0) to suppress the ionization of the silanol groups.[1][6] Alternatively, use an end-capped column or a column specifically designed for basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Reduce the sample concentration or the injection volume.[7]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (refer to manufacturer's guidelines). If the problem persists, the inlet frit may be clogged, or the column may need replacement.[8] Using a guard column can help protect the analytical column.[1]

Q4: My peaks are broad, leading to poor resolution. How can I improve peak sharpness?

A4: Broad peaks can stem from various issues, from the column to the HPLC system itself.[9]

  • Column Efficiency: A loss in column efficiency, often due to degradation or contamination, is a common cause.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, consider replacing the column.[8] Using a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) can also increase efficiency.[10]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to minimize dead volume.

  • Flow Rate: A flow rate that is too high may not allow for proper partitioning between the mobile and stationary phases.

    • Solution: Try reducing the flow rate. For example, if you are using 1.5 mL/min, try reducing it to 1.0 or 0.8 mL/min.[4]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting poor peak resolution.

G cluster_mp Mobile Phase Adjustments cluster_col Column Actions cluster_inst Instrument Checks start Poor Peak Resolution (Overlapping or Broad Peaks) check_ssp Verify System Suitability (Resolution, Tailing Factor) start->check_ssp check_mobile_phase Mobile Phase Investigation check_ssp->check_mobile_phase SSP Fails resolved Resolution Acceptable check_ssp->resolved SSP Passes mp_prepare Prepare Fresh Mobile Phase (Degas properly) check_mobile_phase->mp_prepare check_column Column Investigation col_flush Flush Column with Strong Solvent check_column->col_flush check_instrument Instrument Investigation inst_flow Optimize Flow Rate (e.g., decrease flow rate) check_instrument->inst_flow mp_ratio Adjust Organic/Aqueous Ratio (e.g., decrease organic %) mp_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0) mp_ratio->mp_ph Issue Persists mp_ph->check_column Issue Persists mp_ph->resolved Issue Resolved mp_prepare->mp_ratio Issue Persists col_temp Adjust Column Temperature col_flush->col_temp Issue Persists col_replace Replace Guard/Analytical Column col_temp->col_replace Issue Persists col_replace->check_instrument Issue Persists col_replace->resolved Issue Resolved inst_injection Reduce Injection Volume/ Sample Concentration inst_flow->inst_injection inst_connections Check for Leaks & Dead Volume inst_injection->inst_connections inst_connections->resolved Issue Resolved

Caption: A workflow for troubleshooting poor HPLC peak resolution.

Experimental Protocols & Data

Baseline HPLC Method Protocol

This protocol is a synthesis of validated methods for the analysis of this compound and can be used as a starting point for troubleshooting.[3][4][10]

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm or 150 x 4.6 mm, 3.5 µm)
Mobile Phase Varies; common mixtures include: - Methanol:0.005M Ammonium Acetate (70:30 v/v)[3] - Methanol:Water (pH 2.5 with H₃PO₄) (65:35 v/v)[4] - Gradient with Phosphate Buffer, Methanol, and Acetonitrile[10]
Flow Rate 0.8 - 1.5 mL/min[4]
Detection Wavelength 210 - 230 nm[3][10]
Column Temperature Ambient or controlled (e.g., 30°C)[4]
Injection Volume 10 - 20 µL
Diluent Methanol or Mobile Phase[3]

Impact of Method Parameters on Resolution

Deliberate small changes in method parameters can have a significant impact on chromatographic performance. The following table summarizes the potential effects based on robustness studies.[3]

Parameter VariedChangePotential Impact on Resolution
Flow Rate ± 0.1 mL/minMinor shift in retention time; may slightly improve or worsen resolution of closely eluting peaks. Slower flow generally improves resolution.
Organic Phase % ± 2%Significant impact. A decrease in organic solvent will increase retention and generally improve resolution between non-polar compounds.
Column Temperature ± 5 °CCan affect solvent viscosity and retention times. Higher temperatures can sometimes improve peak shape but may decrease retention.
Mobile Phase pH ± 0.2 unitsCan significantly alter the retention and selectivity of ionizable compounds, thus affecting resolution.

Parameter Relationship Diagram

The following diagram illustrates how different HPLC parameters are interconnected and influence the final chromatographic resolution.

G cluster_params Adjustable HPLC Parameters cluster_factors Chromatographic Factors mp Mobile Phase (Composition, pH, Buffers) ret Retention (k) (Retention Time) mp->ret Strongly Influences sel Selectivity (α) (Peak Spacing) mp->sel Strongly Influences col Column (Chemistry, Dimensions, Particle Size) eff Efficiency (N) (Peak Width) col->eff Strongly Influences col->ret flow Flow Rate flow->eff flow->ret temp Temperature temp->eff temp->ret res Peak Resolution (Rs) eff->res ret->res sel->res

Caption: Relationship between HPLC parameters and peak resolution.

Frequently Asked Questions (FAQs)

Q5: Can I use acetonitrile (B52724) instead of methanol in my mobile phase?

A5: Yes, acetonitrile and methanol are common organic solvents used in reversed-phase HPLC. Acetonitrile is a stronger solvent than methanol, meaning it will generally lead to shorter retention times. Switching between them can significantly alter the selectivity of your separation, which may be beneficial for improving the resolution of specific impurity pairs. If you switch, you will need to re-validate the method.

Q6: My method involves a gradient elution. What are the key areas to check for resolution issues?

A6: For gradient methods, ensure the gradient profile is optimal. A shallow gradient (a slow increase in the organic solvent percentage) can significantly improve the resolution of complex mixtures.[1] Also, verify that the HPLC pump's gradient proportioning valves are functioning correctly and that the mobile phases are properly mixed and degassed.

Q7: How often should I replace my guard column?

A7: The frequency of replacement depends on the cleanliness of your samples. Monitor the system backpressure and peak shape. A sudden increase in pressure or the appearance of peak splitting or tailing that is resolved by removing the guard column indicates it's time for a replacement. Regular replacement is a cost-effective way to protect your more expensive analytical column.

Q8: The this compound peak is fronting. What does this indicate?

A8: Peak fronting is less common than tailing but is often a sign of sample overload (either in mass or volume) or a sample solvent that is much stronger than the mobile phase.[7] Try diluting your sample or dissolving it in a solvent that is weaker or identical to the initial mobile phase.

References

Technical Support Center: Eslicarbazepine Acetate Metabolite Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the potential cross-reactivity of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) metabolites in immunoassays used for therapeutic drug monitoring (TDM). Due to structural similarities with other antiepileptic drugs, the metabolites of ESL may interfere with immunoassays designed to measure related compounds, leading to inaccurate results. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is Eslicarbazepine Acetate (ESL) and how is it metabolized?

This compound is a prodrug antiepileptic medication. After oral administration, it undergoes extensive first-pass metabolism by hydrolytic enzymes to its primary active metabolite, S-licarbazepine (also known as eslicarbazepine), which accounts for approximately 95% of the active circulating compounds.[1][2][3] Minor metabolites include R-licarbazepine and oxcarbazepine (B1677851).[2][4] This metabolic pathway is distinct from carbamazepine (B1668303), as ESL does not form the toxic carbamazepine-10,11-epoxide (B195693) metabolite.[5]

Q2: Why is there a concern for cross-reactivity with ESL metabolites in immunoassays?

ESL and its metabolites, particularly S-licarbazepine, share a core dibenzazepine (B1670418) carboxamide structure with other antiepileptic drugs like carbamazepine and oxcarbazepine.[5][6][7] Immunoassays rely on the specific binding of antibodies to a target molecule. Due to these structural similarities, antibodies in immunoassays designed for carbamazepine or oxcarbazepine may also bind to ESL metabolites, a phenomenon known as cross-reactivity.[8][9] This can lead to falsely elevated measurements of the intended analyte.

Q3: Which immunoassays are potentially affected?

Any immunoassay designed to quantify structurally related compounds could be affected. This includes, but is not limited to, immunoassays for carbamazepine and oxcarbazepine. Common immunoassay platforms used for TDM of antiepileptic drugs include:

  • Enzyme Multiplied Immunoassay Technique (EMIT)

  • Particle Enhanced Turbidimetric Inhibition Immunoassay (PETINIA)

  • Fluorescence Polarization Immunoassay (FPIA)

  • Chemiluminescent Microparticle Immunoassay (CMIA)

Q4: Is there quantitative data available on the cross-reactivity of ESL metabolites in common immunoassays?

Published quantitative cross-reactivity data for S-licarbazepine and R-licarbazepine in many commercially available immunoassays for carbamazepine is limited. However, some manufacturers provide cross-reactivity information in their package inserts. For example, the ARK™ Oxcarbazepine Metabolite Assay has published data on this topic.

Quantitative Cross-Reactivity Data

The following table summarizes known cross-reactivity data for this compound and related compounds in the ARK™ Oxcarbazepine Metabolite Assay. It is crucial to consult the package insert for the specific immunoassay you are using for the most accurate and up-to-date information.

Table 1: Cross-Reactivity in ARK™ Oxcarbazepine Metabolite Assay

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
This compound 100022.2
Oxcarbazepine100022.2
Carbamazepine10010.0
Carbamazepine-10,11-Epoxide1005.0
10,11-Dihydrocarbamazepine1002.5

Data sourced from the ARK™ Oxcarbazepine Metabolite Assay package insert.

Note: The absence of comprehensive, publicly available quantitative cross-reactivity data for S-licarbazepine and R-licarbazepine in all major commercial immunoassays (e.g., Siemens EMIT, Abbott AxSYM, Roche Cobas) is a significant limitation. Laboratories should consider validating their specific assays for potential interference from these metabolites.

Troubleshooting Guide

Issue: Unexpectedly high therapeutic drug monitoring (TDM) results for a patient on this compound when using an immunoassay for a related drug (e.g., carbamazepine).

This is a common scenario that may indicate cross-reactivity. Follow these steps to troubleshoot:

Step 1: Review Patient Medication Profile Confirm that the patient is being treated with this compound and note the dosage.

Step 2: Consult Assay Package Insert Carefully review the package insert of the immunoassay being used for any information on cross-reactivity with this compound or its metabolites.

Step 3: Consider Alternative Testing Methods If cross-reactivity is suspected and no data is available, or if the results are clinically inconsistent, consider using a more specific analytical method for confirmation, such as:

  • High-Performance Liquid Chromatography (HPLC) [3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

These methods offer higher specificity and can distinguish between the parent drug and its metabolites.

Step 4: Perform a Cross-Reactivity Study If alternative methods are not readily available, or for validation purposes, perform a cross-reactivity study in your laboratory. See the detailed "Experimental Protocols" section below.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#34A853"];

} Caption: Troubleshooting workflow for unexpected immunoassay results.

Experimental Protocols

This section provides a detailed methodology for assessing the cross-reactivity of this compound metabolites in a laboratory-based immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 for interference testing.[1][10][11]

Objective: To determine the percentage of cross-reactivity of S-licarbazepine and R-licarbazepine in a specific immunoassay.

Materials:

  • The immunoassay kit (e.g., Carbamazepine immunoassay).

  • Calibrators and controls for the immunoassay.

  • Certified reference materials of S-licarbazepine and R-licarbazepine.

  • Drug-free human serum pool.

  • Precision pipettes and other standard laboratory equipment.

  • Automated clinical chemistry analyzer or microplate reader, as appropriate for the assay.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare high-concentration stock solutions of S-licarbazepine and R-licarbazepine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Preparation of Spiked Samples:

    • Spike the drug-free human serum pool with known concentrations of S-licarbazepine and R-licarbazepine. Prepare a dilution series to cover a range of clinically relevant concentrations.

    • Also, prepare a set of samples containing the primary analyte of the immunoassay (e.g., carbamazepine) at known concentrations to serve as a standard curve.

  • Assay Performance:

    • Run the immunoassay according to the manufacturer's instructions.

    • Analyze the drug-free serum (blank), the primary analyte standards, and the spiked S-licarbazepine and R-licarbazepine samples.

  • Data Analysis:

    • Using the standard curve generated from the primary analyte, determine the apparent concentration of the primary analyte in each of the spiked S-licarbazepine and R-licarbazepine samples.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Primary Analyte / Concentration of Spiked Metabolite) x 100

Interpretation of Results:

The calculated percentage of cross-reactivity will indicate the degree of interference from the ESL metabolites in the specific immunoassay. This information can then be used to better interpret patient results or to decide if an alternative testing method is necessary.

G

This compound Metabolic Pathway and Potential Immunoassay Interference

G

References

Stability of Eslicarbazepine Acetate in frozen plasma samples for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) in frozen plasma samples. The following guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the established long-term stability of eslicarbazepine acetate in frozen human plasma?

A1: this compound is stable in human plasma for extended periods when stored at appropriate frozen temperatures. Validated bioanalytical methods have demonstrated that the compound meets the acceptance criteria for long-term frozen storage stability as per regulatory guidelines (e.g., FDA).[1] While specific public data on maximum duration is limited, stability is generally expected to be maintained at temperatures of -20°C or -70°C for durations typical of clinical trial sample storage.

Q2: What are the critical factors to consider when storing plasma samples containing this compound?

A2: The most critical factors are maintaining a consistent frozen temperature (ideally -70°C or colder), avoiding repeated freeze-thaw cycles, and preventing exposure to light.[1] Plasma samples should be stored in properly sealed and labeled polypropylene (B1209903) tubes to avoid contamination and degradation.

Q3: What analytical methods are suitable for quantifying this compound in plasma stability studies?

A3: Several robust analytical methods have been developed and validated for the quantification of this compound and its metabolites in human plasma. The most common and sensitive methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity.[1][2]

Q4: Does this compound degrade under other conditions, such as during sample processing?

A4: Yes, forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. It has been found to degrade significantly in alkaline (basic) hydrolytic conditions.[4] Therefore, it is crucial to maintain appropriate pH and temperature during sample extraction and processing. Short-term stability on the benchtop and in the autosampler should also be validated as part of the experimental protocol.[1]

Data on Long-Term Frozen Plasma Stability

While specific percentages from individual studies are often proprietary, bioanalytical method validation guidelines require that the mean concentration of stability samples remains within ±15% of the nominal concentration. The following table summarizes the expected outcomes for long-term stability studies that "meet acceptance criteria."[1]

AnalyteStorage TemperatureDurationAcceptance Criteria MetExpected Recovery (% of Initial)
This compound-20°C4 WeeksYes85.0% - 115.0%
This compound-70°C12 MonthsYes85.0% - 115.0%
Eslicarbazepine (S-Lic)-20°C4 WeeksYes85.0% - 115.0%
Eslicarbazepine (S-Lic)-70°C12 MonthsYes85.0% - 115.0%

Experimental Protocols

Protocol: Long-Term Frozen Plasma Stability Assessment of this compound via LC-MS/MS

This protocol outlines the key steps for a long-term stability study.

1. Preparation of Quality Control (QC) Samples:

  • Spike blank human plasma with known concentrations of this compound to prepare low, medium, and high concentration QC samples.

  • Aliquot these QC samples into polypropylene storage tubes.

2. Baseline Analysis (Time Zero):

  • Immediately after preparation, analyze a set of freshly prepared QC samples (n=6 for each concentration level) to establish the baseline concentration.

3. Long-Term Storage:

  • Store the remaining aliquots of QC samples at the desired frozen temperature (e.g., -20°C and -70°C).

  • Ensure temperature is continuously monitored throughout the storage period.

4. Stability Analysis at Subsequent Time Points:

  • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from the freezer.

  • Allow samples to thaw completely and unassisted at room temperature.

  • Process and analyze the samples using a validated LC-MS/MS method.

5. Sample Extraction (Solid Phase Extraction - SPE): [1]

  • Condition an SPE cartridge (e.g., Oasis HLB).

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute this compound and its metabolites using a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

6. LC-MS/MS Analysis: [1]

  • Chromatographic Column: Chiral column such as Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) for enantioselective separation.[1]

  • Mobile Phase: A mixture of n-hexane and an alcohol blend (e.g., 80% n-hexane and 20% ethanol/isopropyl alcohol).[1]

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry: Use a tandem mass spectrometer with positive ion electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for this compound and its internal standard.

7. Data Evaluation:

  • Calculate the mean concentration of the stored QC samples at each time point.

  • Compare these mean concentrations to the baseline (Time Zero) concentrations.

  • The stability is confirmed if the mean concentration is within ±15% of the baseline value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare Spiked Plasma QC Samples (Low, Mid, High) aliquot Aliquot Samples for Storage prep_qc->aliquot baseline Time Zero Analysis (n=6 per level) aliquot->baseline storage Store QC Samples (-20°C / -70°C) baseline->storage thaw Thaw Samples at Scheduled Time Points storage->thaw extract Sample Extraction (SPE) thaw->extract lcms LC-MS/MS Analysis extract->lcms data_eval Calculate Mean Concentration lcms->data_eval compare Compare to Baseline data_eval->compare stability Stability Confirmed (within ±15%) compare->stability

Caption: Experimental workflow for long-term frozen plasma stability assessment.

Troubleshooting Guide

Q: Issue - I am observing a significant decrease in this compound concentration (e.g., >20% loss) in my long-term stability samples. What could be the cause?

A: There are several potential causes for this issue. Follow this troubleshooting guide to identify the problem.

troubleshooting_guide start Start: >20% Analyte Loss Observed check_storage Verify Storage Conditions: - Consistent Temperature? - No power failures? - Samples properly sealed? start->check_storage check_freezethaw Review Sample History: - Any unintended freeze-thaw cycles? check_storage->check_freezethaw Storage OK solution_storage Solution: Improve temperature monitoring and sample handling protocols. check_storage->solution_storage Issue Found check_extraction Evaluate Extraction Efficiency: - Consistent recovery? - Re-validate with fresh samples. check_freezethaw->check_extraction No extra cycles solution_freezethaw Solution: Discard samples that have undergone multiple freeze-thaw cycles. check_freezethaw->solution_freezethaw Issue Found check_reagents Check Reagent/Solvent Stability: - Degradation of mobile phase? - Purity of extraction solvents? check_extraction->check_reagents Extraction OK solution_extraction Solution: Optimize SPE method. Ensure consistent elution. check_extraction->solution_extraction Issue Found check_ph Investigate Sample pH: - Was the plasma pH alkaline during processing? check_reagents->check_ph Reagents OK solution_reagents Solution: Prepare fresh reagents and mobile phase. check_reagents->solution_reagents Issue Found solution_ph Solution: Ensure pH is controlled during sample processing to avoid alkaline hydrolysis. check_ph->solution_ph Issue Found

Caption: Troubleshooting guide for decreased analyte recovery in stability samples.

Q: Issue - I am seeing high variability (%CV > 15%) between replicate stability samples. What should I check?

A: High variability can stem from several sources:

  • Inconsistent Thawing: Ensure all samples are thawed uniformly and for the same duration before processing.

  • Extraction Inconsistency: The solid-phase extraction (SPE) step is critical. Ensure that each sample is processed identically. Check for clogged cartridges or inconsistent vacuum pressure.

  • Autosampler Issues: If variability is observed in a single run, check the autosampler for injection volume precision.

  • Matrix Effects: Plasma is a complex matrix. Evaluate if matrix effects are contributing to variability by analyzing post-extraction spiked samples.

Q: Issue - An unknown peak is appearing in the chromatograms of my stored samples. What does this mean?

A: The appearance of a new peak likely indicates the formation of a degradation product.

  • Characterize the Peak: Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This can help in identifying the degradant.

  • Review Stress Conditions: this compound is known to degrade under alkaline conditions.[4] Check if any of your sample handling or extraction steps could have introduced a basic environment.

  • Validate Method Specificity: Your analytical method should be able to resolve the main compound from all potential degradation products. If not, the method may need to be re-developed and re-validated.

References

Technical Support Center: Eslicarbazepine Acetate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of Eslicarbazepine (B1671253) Acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Eslicarbazepine Acetate?

A1: The most common and efficient pathway involves a two-step process starting from Oxcarbazepine. The first step is the chemical enantioselective reduction of Oxcarbazepine to its active metabolite, (S)-Licarbazepine (Eslicarbazepine).[1][2] This intermediate is then acetylated in the second step to yield the final product, this compound.[1][2]

Q2: Why is the stereoselective reduction of Oxcarbazepine a critical step?

A2: this compound is a prodrug that metabolizes into Eslicarbazepine, the pharmacologically active (S)-enantiomer.[3] The stereoselective reduction is crucial to maximize the formation of the desired (S)-Licarbazepine and minimize the (R)-enantiomer, thereby ensuring high enantiomeric excess (e.e.) and therapeutic efficacy. High optical purity is a key quality attribute for the final active pharmaceutical ingredient (API).[4]

Q3: What are the common impurities encountered during synthesis?

A3: Common process-related impurities include unreacted Oxcarbazepine (Imp-2), the intermediate Eslicarbazepine ((S)-Licarbazepine, Imp-1), and byproducts from the acetylation step.[5] One specific impurity, 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate, can arise if the acetic anhydride (B1165640) used for acetylation is contaminated with propionic anhydride.[5][6]

Q4: Which analytical methods are recommended for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the synthesis.[6] A reversed-phase (RP-HPLC) method is typically used to assess chemical purity (presence of starting materials or side products), while a chiral HPLC method is necessary to determine the enantiomeric excess (e.e.) of the Eslicarbazepine intermediate and the final product.[1][2] UV detection is commonly performed around 210-230 nm.[1][7][8]

Synthesis & Purification Workflow

The overall process can be visualized as a two-stage synthesis followed by purification. The critical transition is the stereoselective reduction, which dictates the chiral purity of the final product.

G A Oxcarbazepine (Starting Material) B Stereoselective Reduction A->B Chiral Catalyst (e.g., Ru-based) C (S)-Licarbazepine (Eslicarbazepine Intermediate) B->C D Acetylation C->D Acylating Agent (e.g., Acetic Anhydride) E Crude Eslicarbazepine Acetate D->E F Purification (Crystallization) E->F Solvent System (e.g., Acetone (B3395972)/Water) G Pure Eslicarbazepine Acetate (API) F->G

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification, leading to low yield or inadequate purity.

Problem: Low Yield or Incomplete Reduction of Oxcarbazepine
Potential Cause Recommended Action
Inactive Catalyst Use a fresh, high-quality chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB). Ensure anaerobic conditions during catalyst addition.[1]
Suboptimal Reaction Temperature For sodium borohydride (B1222165) reductions, maintain the temperature between 10-15°C.[4] For catalytic reductions, follow the specific catalyst's optimal temperature range.
Incorrect Solvent System A mixture of an alcohol (like methanol (B129727) or ethanol) and water is often effective for borohydride reductions.[1][4] Ensure appropriate solvent choice for the selected catalyst system.
Insufficient Reaction Time Monitor the reaction progress using HPLC or TLC.[6] Extend the reaction time if a significant amount of Oxcarbazepine remains.
Problem: Low Enantiomeric Excess (e.e.)
Potential Cause Recommended Action
Poor Catalyst Performance The choice of chiral catalyst is critical. Ruthenium-based catalysts like RuCl--INVALID-LINK-- or (S,S)-Ts-DENEB have shown high enantioselectivity.[2][9]
Racemization Harsh pH or high temperatures during work-up can potentially cause racemization. Maintain neutral or mildly acidic conditions and avoid excessive heat.
Inadequate Purification If the e.e. of the crude product is borderline, purification via recrystallization is essential. Multiple recrystallizations may be needed to upgrade the chiral purity.[4]
Problem: Low Purity of Final Product (High Impurity Levels)
Potential Cause Recommended Action
Incomplete Acetylation Ensure a molar excess of the acylating agent (e.g., acetic anhydride) is used. The reaction can be catalyzed by pyridine (B92270) or DMAP.[4][10] Monitor for the disappearance of the (S)-Licarbazepine intermediate.
Hydrolysis of Acetate Group During aqueous work-up, prolonged exposure to basic or strongly acidic conditions can hydrolyze the ester back to (S)-Licarbazepine. Work-up should be performed efficiently at moderate pH.
Ineffective Crystallization The choice of solvent system is crucial for removing impurities. Systems like acetone, acetonitrile, tetrahydrofuran (B95107) (THF), or mixtures with anti-solvents (water, n-hexane, MTBE) are effective.[4][10] A two-stage recrystallization (e.g., first from acetone, then THF) can significantly improve purity.[4]
Contaminated Reagents Use high-purity reagents, especially the acylating agent. Acetic anhydride contaminated with propionic anhydride can lead to the formation of a propionyl impurity.[5]

Troubleshooting Logic Flow

This diagram helps diagnose the root cause of low yield or purity issues systematically.

G start Problem: Low Yield or Purity check_hplc Analyze crude & final product by HPLC/Chiral HPLC start->check_hplc decision_purity What is the primary issue? check_hplc->decision_purity low_yield Low Overall Yield decision_purity->low_yield Yield low_purity Low Purity / e.e. decision_purity->low_purity Purity check_reduction High Oxcarbazepine in crude? low_yield->check_reduction fix_reduction Troubleshoot Reduction Step: - Check catalyst activity - Optimize temp/time check_reduction->fix_reduction Yes check_workup Significant losses during work-up/purification? check_reduction->check_workup No fix_workup Optimize Extraction & Crystallization Procedures check_workup->fix_workup Yes check_ee Low Enantiomeric Excess (e.e.)? low_purity->check_ee fix_ee Troubleshoot Reduction Step: - Evaluate chiral catalyst - Optimize purification check_ee->fix_ee Yes check_impurities High Chemical Impurities? check_ee->check_impurities No fix_impurities Troubleshoot Acetylation & Purification Steps: - Check reagent purity - Optimize crystallization check_impurities->fix_impurities Yes

Caption: A decision tree for troubleshooting synthesis issues.

Quantitative Data Summary

The selection of a catalyst for the asymmetric reduction of Oxcarbazepine significantly impacts yield and enantiomeric excess.

Table 1: Comparison of Chiral Ruthenium Catalysts for Eslicarbazepine Synthesis

CatalystCatalyst Loading (mol ratio)Yield (%)Purity (HPLC, A/A%)Enantiomeric Excess (e.e., %)Reference
RuCl--INVALID-LINK--1:13407499.499.8[2][9]
RuCl--INVALID-LINK--1:11608198.898.1[2][9]
(S,S)-Ts-DENEB1:27009499.597.8[2][9]
(S,S)-Ts-DENEB1:54008899.898.4[2][9]

Data compiled from patent literature demonstrating the efficacy of different catalyst systems.[2][9]

Key Experimental Protocols

Protocol 1: Enantioselective Reduction of Oxcarbazepine

This protocol details the synthesis of the key intermediate, (S)-Licarbazepine (Eslicarbazepine).

  • Vessel Preparation : Charge a suitable glass reactor with Oxcarbazepine (10g, 40 mmol) and methanol (50 mL).[1]

  • Catalyst Addition : Under an inert nitrogen atmosphere, add the chiral Ruthenium catalyst, for example, (S,S)-Ts-DENEB (e.g., 0.0025 eq, 65 mg).[1]

  • Reagent Addition : Add a pre-mixed solution of formic acid (e.g., 3.5 eq) and triethylamine (B128534) (e.g., 1.45 eq) to the suspension.

  • Reaction : Heat the mixture to the catalyst's optimal temperature (e.g., 40°C) and stir until reaction completion is confirmed by HPLC analysis.

  • Work-up : Cool the reaction mixture to 0°C. Add water (e.g., 20 mL) to precipitate the product.[1]

  • Isolation : Stir the resulting slurry at 0°C for 1 hour. Filter the solid, wash with a cold methanol/water mixture, and dry under vacuum at 40°C to yield (S)-Licarbazepine as an off-white powder.[1]

Protocol 2: Acetylation of (S)-Licarbazepine

This protocol describes the conversion of the intermediate to the final product.

  • Dissolution : Suspend (S)-Licarbazepine (e.g., 2.0 g) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (20 mL).[6][10]

  • Base Addition : Add a base, such as pyridine (1.1 mL), and stir the mixture for 15 minutes at room temperature.[10]

  • Acylation : Add the acylating agent, such as acetic anhydride, dropwise to the mixture.[10]

  • Reaction : Stir the reaction at room temperature or slightly elevated temperature (30-35°C) for 1-2 hours, monitoring by HPLC for the disappearance of the starting material.[6][10]

  • Quenching : Upon completion, cool the reaction to 0-5°C and slowly add water (20 mL) to quench the excess anhydride.[10]

  • Isolation : Stir the slurry for 30 minutes. Filter the precipitated solid, wash with deionized water, and dry to obtain crude this compound.[10]

Protocol 3: Purification by Recrystallization

This protocol outlines a method for purifying the crude product to meet pharmaceutical standards.[11][12]

  • Dissolution : Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as acetone or tetrahydrofuran (THF).[4][12] For example, use 35 mL of THF for 5g of crude product and heat to ~60°C.[12]

  • Precipitation : Slowly add an anti-solvent (e.g., n-hexane, water, or methyl tertiary butyl ether) to the solution until turbidity is observed.[10][12]

  • Crystallization : Cool the mixture slowly to room temperature and then further to 0-5°C to maximize crystal formation. For some solvent systems, freezing at -10 to -5°C for 10-15 hours can improve yield.[4]

  • Isolation : Collect the purified crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Purity Check : Analyze the final product for chemical and chiral purity using validated HPLC methods to ensure it meets the required specifications (typically >99.0% purity).[11][12]

References

Technical Support Center: Managing Adverse Neurological Effects of Eslicarbazepine Acetate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eslicarbazepine (B1671253) Acetate (ESL) in animal studies. The information is designed to help manage and interpret adverse neurological effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse neurological effects of Eslicarbazepine Acetate observed in animal studies?

A1: Based on preclinical data, the most frequently reported adverse neurological effects of this compound in animal models are related to the central nervous system. These dose-dependent effects include dizziness, somnolence, headache, and diplopia.[1][2] At higher doses, motor coordination deficits, such as ataxia, are also observed.[3]

Q2: At what doses are these neurological effects typically observed in rodents?

A2: The toxic dose (TD50) for motor coordination impairment, as measured by the rotarod test in mice, has been established for this compound and its active metabolite, eslicarbazepine. These values provide a quantitative benchmark for the doses at which significant motor deficits can be expected. It is important to note that milder neurological effects may be observed at lower doses.

Q3: How can I distinguish between sedation and anxiolytic effects in my behavioral tests?

A3: Differentiating between sedation and anxiolysis is crucial for the correct interpretation of behavioral data. Anxiolytic compounds tend to increase exploratory behavior in anxiety-provoking environments (e.g., more time in the open arms of an elevated plus maze), while sedative compounds generally decrease overall locomotor activity. It is recommended to use a battery of tests to dissociate these effects. For instance, a decrease in total distance traveled in an open field test is a strong indicator of sedation.[4] In the elevated plus maze, a sedative effect would likely decrease the total number of arm entries (both open and closed), whereas an anxiolytic effect would specifically increase the proportion of entries into and time spent in the open arms.[4]

Q4: What is the primary mechanism of action of this compound that leads to these neurological side effects?

A4: this compound is a prodrug that is rapidly metabolized to its active metabolite, eslicarbazepine.[5] The primary therapeutic and toxic mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[1][5] By stabilizing the inactivated state of these channels, eslicarbazepine reduces repetitive neuronal firing.[1] While this action is effective in controlling seizures, it can also lead to a general depression of neuronal activity in other brain regions, resulting in side effects like dizziness, somnolence, and ataxia. There is also evidence that eslicarbazepine may modulate the release of the excitatory neurotransmitter glutamate.[6]

Data Presentation

The following table summarizes the quantitative data on the adverse neurological effects of this compound and its active metabolite in mice.

Adverse EffectTestAnimal ModelDrugTD50 (mg/kg) with 95% Confidence Interval
Motor Coordination DeficitRotarod TestMale NMRI MiceThis compound (ESL)313.7 (274.0, 353.0)[3]
Motor Coordination DeficitRotarod TestMale NMRI MiceEslicarbazepine348.3 (296.1, 400.6)[3]

TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit a toxic effect, in this case, falling off the rotarod.

Troubleshooting Guides

Issue 1: Animals show significant motor impairment in the rotarod test at expected therapeutic doses.
  • Question: My animals are falling off the rotarod at doses of this compound that I expected to be therapeutic. How can I troubleshoot this?

  • Answer:

    • Verify Dose and Formulation: Double-check your dose calculations and the stability and solubility of your drug formulation. Improper formulation can lead to inaccurate dosing.

    • Acclimatization and Training: Ensure that all animals have been properly acclimatized to the testing room and handled by the experimenter.[6] Adequate training on the rotarod before the experiment is crucial to ensure that deficits are drug-induced and not due to inexperience with the apparatus.[3]

    • Acceleration Rate: A very fast acceleration rate on the rotarod can mask the effects of a drug or make the task too difficult for all animals. Consider using a slower acceleration to better detect subtle drug-induced motor deficits.[3]

    • Strain and Age: Be aware that the baseline motor performance and sensitivity to drugs can vary significantly between different rodent strains and age groups.[3]

    • Dose-Response Curve: If you are consistently seeing motor impairment, it is essential to perform a full dose-response study to determine the therapeutic window for your specific animal model and experimental conditions.

Issue 2: It is difficult to interpret cognitive test results due to drug-induced sedation.
  • Question: The animals in my cognitive test (e.g., Morris water maze, Y-maze) are showing reduced activity after this compound administration, which is confounding my cognitive data. What can I do?

  • Answer:

    • Characterize Sedative Effects: Before conducting cognitive tests, run a separate cohort of animals in an open field test to characterize the dose-dependent sedative effects of this compound. This will help you identify a dose that has minimal impact on locomotor activity.

    • Timing of Testing: this compound's sedative effects may be more pronounced at peak plasma concentrations. Consider adjusting the timing of your behavioral testing relative to drug administration to avoid the peak sedative period.

    • Righting Reflex: To assess the level of sedation, you can perform a simple righting reflex test. Gently place the animal on its back; a non-sedated animal will quickly right itself. A delay in this reflex indicates significant sedation.

    • Control for Motor Activity: In your cognitive tasks, always measure and report general activity levels (e.g., swim speed in the water maze, total arm entries in the Y-maze). This will help you and others to interpret the cognitive data in the context of any motor or sedative effects.

    • Alternative Cognitive Paradigms: If sedation is a persistent issue, consider using cognitive tests that are less dependent on high levels of motor activity.

Issue 3: Unexpected variability in behavioral responses across animals in the same dose group.
  • Question: I am observing high variability in the neurological side effects within the same this compound dose group. What could be the cause?

  • Answer:

    • Standardize Environmental Conditions: Ensure that all environmental factors, such as lighting, noise levels, and temperature, are consistent across all test sessions.[6]

    • Consistent Handling: The amount and type of handling animals receive can significantly impact their stress levels and behavioral responses. Standardize all handling procedures.

    • Counterbalance Testing Order: To avoid time-of-day effects, counterbalance the order in which different treatment groups are tested.

    • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior.

    • Pharmacokinetic Variability: Be aware that there can be individual differences in drug metabolism, which can lead to variations in plasma concentrations of the active metabolite, eslicarbazepine, even within the same dose group.

Experimental Protocols

Rotarod Test for Motor Coordination
  • Objective: To assess motor coordination and balance in rodents treated with this compound.

  • Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

  • Procedure:

    • Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the first trial.

    • Training:

      • Place the animal on the stationary rod for 60 seconds.

      • On subsequent training days (2-3 days), place the animal on the rod rotating at a slow, constant speed (e.g., 4-5 rpm) for up to 180 seconds. If the animal falls, place it back on the rod. Repeat this for 2-3 trials per day.

    • Testing:

      • Administer this compound or vehicle at the predetermined time before the test.

      • Place the animal on the rotarod.

      • Begin the trial with the rod rotating at a slow speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

      • Record the latency to fall (the time at which the animal falls off the rod) or the time spent on the rod if it remains for the entire duration. An automated system with infrared beams is typically used for this.

      • If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Data Analysis: Compare the latency to fall between the vehicle-treated and this compound-treated groups. A shorter latency to fall in the drug-treated group indicates impaired motor coordination.

Cylinder Test for Forelimb Asymmetry
  • Objective: To assess forelimb use and potential drug-induced motor asymmetry.

  • Apparatus: A transparent cylinder, appropriately sized for the animal (e.g., 15 cm diameter for rats, 9 cm for mice), placed on a flat surface.

  • Procedure:

    • Acclimatization: Acclimate the animal to the testing room for at least 30 minutes. No prior habituation to the cylinder is necessary.

    • Testing:

      • Administer this compound or vehicle.

      • Gently place the animal into the center of the cylinder.

      • Videotape the animal's behavior from the side and/or from below (if the floor is transparent) for 5-10 minutes.

    • Data Analysis:

      • Review the video recording in slow motion.

      • Count the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously during rearing.

      • Calculate the percentage of left and right forepaw use:

        • % Left Paw Use = (Number of left paw contacts / Total number of contacts) x 100

        • % Right Paw Use = (Number of right paw contacts / Total number of contacts) x 100

      • A significant deviation from a 50/50 distribution in the drug-treated group compared to the vehicle group may indicate a drug-induced motor asymmetry. A general reduction in the total number of rears and wall contacts can be an indicator of sedation or motor impairment.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (e.g., 30-60 min) drug_admin Drug Administration animal_acclimatization->drug_admin drug_prep Drug Preparation (this compound or Vehicle) drug_prep->drug_admin rotarod Rotarod Test (Motor Coordination) drug_admin->rotarod Pre-defined Time Interval cylinder Cylinder Test (Forelimb Asymmetry) drug_admin->cylinder Pre-defined Time Interval open_field Open Field Test (Locomotor Activity/Anxiety) drug_admin->open_field Pre-defined Time Interval epm Elevated Plus Maze (Anxiety) drug_admin->epm Pre-defined Time Interval data_collection Data Collection (Automated/Manual Scoring) rotarod->data_collection cylinder->data_collection open_field->data_collection epm->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Experimental workflow for assessing neurological effects.

gaba_sedation cluster_gaba GABAergic Synapse cluster_drug Drug Action gaba_neuron GABAergic Neuron gaba_receptor GABAA Receptor gaba_neuron->gaba_receptor GABA Release postsynaptic_neuron Postsynaptic Neuron gaba_receptor->postsynaptic_neuron Cl- Influx sedation Sedation/ Somnolence postsynaptic_neuron->sedation Hyperpolarization & Reduced Excitability esl This compound (Potential Indirect Effects) esl->gaba_receptor Potentiation?

GABAergic pathway in drug-induced sedation.

histamine_somnolence cluster_histamine Histaminergic System cluster_drug Drug Action tmn Tuberomammillary Nucleus (TMN) histamine_release Histamine Release tmn->histamine_release h1_receptor H1 Receptor histamine_release->h1_receptor wake_promoting_neuron Wake-Promoting Neuron h1_receptor->wake_promoting_neuron Excitation wakefulness Wakefulness wake_promoting_neuron->wakefulness Promotes Wakefulness esl This compound (Potential Indirect Effects) esl->h1_receptor Antagonism? somnolence Somnolence esl->somnolence

Histaminergic pathway in drug-induced somnolence.

glutamate_dizziness cluster_glutamate Glutamatergic Synapse (Vestibular System) cluster_drug Drug Action presynaptic_neuron Presynaptic Neuron glutamate_release Glutamate Release presynaptic_neuron->glutamate_release ampa_nmda_receptors AMPA/NMDA Receptors glutamate_release->ampa_nmda_receptors postsynaptic_neuron Postsynaptic Neuron ampa_nmda_receptors->postsynaptic_neuron Na+/Ca2+ Influx (Excitation) normal_balance Balance & Coordination postsynaptic_neuron->normal_balance Normal Vestibular Function esl This compound esl->glutamate_release Reduced Release? dizziness Dizziness/Ataxia esl->dizziness

Glutamatergic pathway in drug-induced dizziness.

References

Technical Support Center: Enhancing Chiral Separation of Eslicarbazepine Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chiral separation of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) enantiomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your chromatographic analyses.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Eslicarbazepine Acetate and its enantiomer, (R)-licarbazepine.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect flow rate or temperature.1. Select a CSP with proven selectivity for ESL, such as cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3) or β-cyclodextrin-based columns (e.g., ChiraDex).[1][2]2. Optimize the mobile phase. For polar organic mode, adjust the percentage of modifiers like methanol (B129727) in acetonitrile (B52724).[3][4] For normal phase, vary the ratio of solvents like dichloromethane (B109758) and ethanol (B145695).[1] For reversed-phase, adjust the water-methanol ratio.[2][5]3. Optimize the flow rate (e.g., 0.5-1.0 mL/min) and column temperature (e.g., 30°C) to improve separation efficiency.[1][2]
Peak Tailing or Asymmetry 1. Column overload.2. Secondary interactions with the stationary phase.3. Sample solvent effects.1. Reduce the sample concentration or injection volume.2. Add additives to the mobile phase, such as acetic acid and diethylamine (B46881), to minimize unwanted interactions.[3][4]3. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column degradation.1. Equilibrate the column with the mobile phase for a sufficient time before injection.2. Ensure precise mobile phase preparation and use a column thermostat for stable temperature control.3. If performance degrades, consider flushing the column with a strong solvent or replacing it if necessary.[6]
Loss of Column Performance 1. Contamination of the column inlet frit or stationary phase.2. Use of incompatible solvents.3. Dissolution of the silica (B1680970) support.1. Implement proper sample clean-up procedures, such as solid-phase extraction (SPE).[3][7] For immobilized columns, flushing with a strong solvent like DMF may restore performance.[6]2. Always verify solvent compatibility with the specific CSP being used, especially for coated columns.[6]3. Operate within the recommended pH range for the column to prevent silica dissolution, particularly in reversed-phase mode.[6]
Co-elution with Metabolites 1. Lack of selectivity of the analytical method.1. Employ a method specifically developed for the simultaneous determination of ESL and its metabolites, such as those using cellulose tris(3-chloro-4-methylphenylcarbamate) or β-cyclodextrin CSPs, which can separate ESL, S-licarbazepine, R-licarbazepine, and oxcarbazepine (B1677851).[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: Cellulose-based CSPs, particularly cellulose tris-(3,5-dichlorophenylcarbamate) (commercially available as Chiralpak IC-3), have demonstrated excellent selectivity for the chiral separation of this compound and its (R)-enantiomer.[1][8] Another effective option is a β-cyclodextrin-based CSP (e.g., ChiraDex), which has been successfully used in reversed-phase mode.[2][5]

Q2: What are the typical mobile phase compositions used for this separation?

A2: The choice of mobile phase depends on the chromatographic mode:

  • Polar Organic Mode (POM): 100% acetonitrile or a mixture of acetonitrile and methanol (e.g., 95:5 v/v) with additives like acetic acid and diethylamine are commonly used.[1][3][4]

  • Normal Phase (NP): A mixture of dichloromethane and ethanol (e.g., 90:10 v/v) has been shown to provide high resolution.[1][8]

  • Reversed-Phase (RP): An isocratic elution with a water and methanol mixture (e.g., 88:12 v/v) is a reliable choice.[2][5]

Q3: Can I simultaneously analyze this compound and its metabolites?

A3: Yes, several HPLC methods have been developed for the simultaneous determination of this compound, its active metabolite eslicarbazepine (S-licarbazepine), the enantiomer R-licarbazepine, and the related compound oxcarbazepine in various biological matrices.[2][3][5][7] These methods typically utilize cellulose or cyclodextrin-based chiral stationary phases.

Q4: How can I improve the resolution of the enantiomeric separation?

A4: To improve resolution, you can:

  • Optimize the mobile phase composition, including the ratio of organic modifiers and the concentration of additives.[3][4]

  • Adjust the flow rate; a lower flow rate often leads to better resolution.[1]

  • Control the column temperature, as it can influence the chiral recognition mechanism.[2]

  • Ensure the chosen chiral stationary phase is appropriate for the target enantiomers.[1]

Q5: What detection methods are suitable for the analysis of this compound enantiomers?

A5: UV detection is commonly used, with wavelengths typically set at 220 nm, 225 nm, or 240 nm.[1][2][5] For higher sensitivity and specificity, especially in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative.[3][7]

Experimental Protocols and Data

Method 1: Polar Organic Mode (POM) HPLC

This method is suitable for achieving good resolution between this compound and its (R)-enantiomer.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standard/Sample in Mobile Phase hplc1 Inject Sample onto Chiralpak IC-3 Column prep1->hplc1 hplc2 Isocratic Elution with 100% Acetonitrile hplc1->hplc2 hplc3 Flow Rate: 0.5 mL/min hplc2->hplc3 hplc4 UV Detection at 220/240 nm hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate Resolution data1->data2

Caption: Workflow for Polar Organic Mode HPLC Separation.

Chromatographic Conditions:

ParameterValue
Column Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate))
Mobile Phase 100% Acetonitrile
Flow Rate 0.5 mL/min
Detection UV at 220 nm and 240 nm
Resolution (Rs) ~ 3

Table based on data from references[1][8].

Method 2: Normal Phase (NP) HPLC

This method provides high resolution for the baseline separation of the enantiomers.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standard/Sample in Dichloromethane:Ethanol hplc1 Inject Sample onto Chiralpak IC-3 Column prep1->hplc1 hplc2 Isocratic Elution with Dichloromethane:Ethanol (90:10 v/v) hplc1->hplc2 hplc3 Flow Rate: 1.0 mL/min hplc2->hplc3 hplc4 UV Detection at 220/240 nm hplc3->hplc4 data1 Peak Integration hplc4->data1 data2 Resolution Calculation data1->data2

Caption: Workflow for Normal Phase HPLC Separation.

Chromatographic Conditions:

ParameterValue
Column Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate))
Mobile Phase Dichloromethane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 240 nm
Resolution (Rs) ~ 6

Table based on data from references[1][8].

Method 3: Reversed-Phase (RP) HPLC for Biological Samples

This method is suitable for the simultaneous determination of this compound and its metabolites in human plasma.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Plasma Sample prep2 Solid-Phase Extraction (SPE) prep1->prep2 hplc1 Inject Extracted Sample onto ChiraDex Column prep2->hplc1 hplc2 Isocratic Elution with Water:Methanol (88:12 v/v) hplc1->hplc2 hplc3 Flow Rate: 0.7 mL/min hplc2->hplc3 hplc4 Column Temperature: 30°C hplc3->hplc4 hplc5 UV Detection at 225 nm hplc4->hplc5 data1 Quantification using Calibration Curves hplc5->data1

Caption: Workflow for Reversed-Phase HPLC Analysis in Plasma.

Chromatographic Conditions:

ParameterValue
Column LichroCART 250-4 ChiraDex (β-cyclodextrin, 5 µm)
Mobile Phase Water:Methanol (88:12, v/v)
Flow Rate 0.7 mL/min
Temperature 30°C
Detection UV at 225 nm
Linearity Range 0.4-8 µg/mL for ESL; 0.4-80 µg/mL for licarbazepine (B1675244) enantiomers

Table based on data from reference[2].

References

Validation & Comparative

Head-to-Head Preclinical Efficacy: Eslicarbazepine Acetate vs. Lacosamide in Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Eslicarbazepine (B1671253) acetate (B1210297) (ESL) and lacosamide (B1674222) (LCM) are third-generation antiepileptic drugs (AEDs) that have demonstrated efficacy in the treatment of focal-onset seizures. Both compounds share a common mechanism of action, the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which distinguishes them from older AEDs that primarily target fast inactivation.[1][2][3] This guide provides a head-to-head comparison of the preclinical efficacy of eslicarbazepine acetate and lacosamide, drawing upon data from various established animal models of epilepsy. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the comparative preclinical profiles of these two agents.

Mechanism of Action

Both this compound, through its active metabolite eslicarbazepine, and lacosamide exert their anticonvulsant effects by selectively enhancing the slow inactivation of VGSCs.[1][2][3] This mechanism leads to a reduction in neuronal hyperexcitability without significantly affecting normal neuronal firing.

Below is a diagram illustrating the common signaling pathway targeted by both drugs.

cluster_0 Neuronal Membrane cluster_1 Drug Action VGSC Voltage-Gated Sodium Channel Na_in Na+ Influx VGSC->Na_in Allows AP Action Potential Na_in->AP Initiates AP->VGSC Opens ESL Eslicarbazepine ESL->VGSC Enhances Slow Inactivation LCM Lacosamide LCM->VGSC Enhances Slow Inactivation

Caption: Mechanism of action of Eslicarbazepine and Lacosamide.

Quantitative Efficacy Data

The following tables summarize the median effective dose (ED50) of this compound and lacosamide in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) test and the 6Hz seizure model. Lower ED50 values indicate higher potency.

Table 1: Efficacy in the Maximal Electroshock (MES) Test

CompoundAnimal ModelAdministration RouteED50 (mg/kg)95% Confidence IntervalReference
This compoundMousei.p.23.017.8 - 28.3[1]
LacosamideMousei.p.4.5N/A[4]
LacosamideRatp.o.3.9N/A[4]

Table 2: Efficacy in the 6Hz Seizure Model

CompoundAnimal ModelAdministration RouteED50 (mg/kg)95% Confidence IntervalReference
This compoundMousei.p.15.97.7 - 24.1[1]
LacosamideMousei.p.~5-10N/A[5]

Efficacy in the Amygdala Kindling Model

The amygdala kindling model is a widely used paradigm to study temporal lobe epilepsy. Both this compound and lacosamide have demonstrated efficacy in this model.

  • This compound: In fully kindled mice, ESL dose-dependently increased the focal seizure threshold and reduced seizure severity.[6] Furthermore, at doses of 30 and 100 mg/kg, ESL significantly increased the average number of stimulations required to reach a fully kindled state, suggesting a potential disease-modifying effect.[1]

  • Lacosamide: In the rat amygdala kindling model, lacosamide has been shown to retard kindling development.[7] In fully kindled rats, lacosamide reduced seizure severity.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Workflow:

cluster_0 Procedure A Animal Acclimation B Drug Administration (i.p. or p.o.) A->B C Corneal Electrode Application B->C D Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s for mice) C->D E Observation of Hindlimb Extension D->E F Data Analysis (ED50 Calculation) E->F

Caption: Workflow of the Maximal Electroshock (MES) Test.

Protocol:

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.[9]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).[9][10]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[9][10]

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using statistical methods like probit analysis.[10]

6Hz Seizure Model

The 6Hz seizure model is considered a model of therapy-resistant focal seizures.

Workflow:

cluster_0 Procedure A Animal Preparation B Drug Administration A->B C Corneal Stimulation (6 Hz, 0.2 ms (B15284909) pulse, 3s) B->C D Observation of Seizure Behavior C->D E Scoring and ED50 Calculation D->E

Caption: Workflow of the 6Hz Seizure Model.

Protocol:

  • Animals: Male CF-1 mice are frequently used.[11]

  • Drug Administration: The test compound is administered at various doses prior to the seizure induction.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[12][13]

  • Endpoint: The animal is observed for a characteristic seizure phenotype, including stun, forelimb clonus, and stereotyped automatisms. Protection is defined as the absence of these seizure behaviors.[12]

  • Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from the seizure.[11]

Amygdala Kindling Model

This model mimics the progressive development of seizures from a focal point, characteristic of temporal lobe epilepsy.

Workflow:

cluster_0 Procedure A Electrode Implantation in Amygdala B Recovery Period A->B C Repeated Sub-threshold Electrical Stimulation B->C D Observation & Scoring of Seizure Stages (Racine Scale) C->D E Drug Administration (before or during kindling) C->E F Assessment of Drug Effect on Seizure Threshold/Severity D->F E->F

Caption: Workflow of the Amygdala Kindling Model.

Protocol:

  • Animals: Rats or mice are surgically implanted with an electrode in the amygdala.[14][15]

  • Kindling Procedure: A repeated, initially sub-convulsive electrical stimulus is delivered to the amygdala once or twice daily.[14][15]

  • Seizure Scoring: With each stimulation, the resulting behavioral seizure is scored according to the Racine scale, which ranges from mild facial clonus to generalized tonic-clonic convulsions. An animal is considered fully kindled after exhibiting a certain number of severe seizures.

  • Drug Testing: The test compound can be administered either before each stimulation during the kindling acquisition phase to assess its impact on epileptogenesis, or in fully kindled animals to evaluate its effect on established seizures.[6][7]

  • Endpoints: Key outcome measures include the afterdischarge threshold (the minimum current required to elicit an electrographic seizure), seizure severity score, and the number of stimulations required to reach a fully kindled state.[6]

Conclusion

Based on the available preclinical data, both this compound and lacosamide demonstrate potent anticonvulsant activity across a range of epilepsy models. In the MES test, which is predictive of efficacy against generalized tonic-clonic seizures, lacosamide appears to be more potent than this compound based on their respective ED50 values in mice. In the 6Hz model, a model of therapy-resistant focal seizures, both drugs show efficacy, with lacosamide again appearing to have a lower ED50 range. In the amygdala kindling model, a representation of temporal lobe epilepsy, both compounds are effective in reducing seizure severity and may possess disease-modifying properties by retarding the development of kindling.

It is important to note that the data presented here are from separate studies and direct head-to-head comparative studies are limited. Variations in experimental protocols and animal strains can influence the outcomes. Therefore, these findings should be interpreted with caution. Nevertheless, this compilation of preclinical data provides a valuable resource for researchers in the field of epilepsy, offering insights into the comparative efficacy of this compound and lacosamide and guiding future research and development efforts.

References

Validating the Antiepileptogenic Potential of Eslicarbazepine Acetate in Chronic Epilepsy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention or modification of epilepsy, known as antiepileptogenesis, is a primary goal in epilepsy research. This guide provides an objective comparison of Eslicarbazepine Acetate's (ESL) performance in preclinical chronic epilepsy models, supported by experimental data. We will delve into its mechanism of action, compare its effects with other antiepileptic drugs (AEDs), and provide detailed experimental protocols for key assays.

Understanding Epileptogenesis and the Role of Eslicarbazepine Acetate (B1210297)

Epileptogenesis is the process by which a normal brain develops epilepsy, a chronic neurological condition characterized by recurrent, unprovoked seizures.[1] This process can be initiated by a brain insult, such as trauma, stroke, or infection, and involves a cascade of molecular and cellular changes that lead to a state of hyperexcitability.[2] Key mechanisms in epileptogenesis include alterations in ion channels, dysfunction of GABAergic inhibition, neuroinflammation, and aberrant neurogenesis.[2]

This compound is a third-generation AED that is rapidly metabolized to its active metabolite, eslicarbazepine.[3] Its primary mechanism of action is the stabilization of the slow-inactivated state of voltage-gated sodium channels.[4] This selective action on channels in a state of prolonged depolarization is thought to preferentially target neurons involved in seizure activity while sparing those with normal firing rates.[5] Preclinical evidence suggests that ESL may not only suppress seizures but also interfere with the underlying processes of epileptogenesis.[6]

Comparative Analysis of Antiepileptogenic Effects

Evaluating the antiepileptogenic potential of a compound requires the use of chronic animal models that mimic the progressive nature of epilepsy. The most common models include electrical kindling and chemical-induced status epilepticus (e.g., pilocarpine (B147212) or kainic acid).

This compound (ESL) Performance in Chronic Epilepsy Models

Preclinical studies have demonstrated the antiepileptogenic effects of ESL in various models.

  • Kindling Models: Kindling is a phenomenon where repeated subconvulsive electrical or chemical stimulation leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures.[2] In the mouse corneal kindling model, ESL has been shown to significantly delay the development of a fully kindled state.[1]

  • Pilocarpine Model: The pilocarpine model induces an initial status epilepticus, followed by a latent period and the development of spontaneous recurrent seizures, mirroring features of human temporal lobe epilepsy. In this model, transient treatment with ESL during the epileptogenic period has been shown to decrease the frequency and duration of epileptiform discharges in the chronic phase.[6] Furthermore, ESL treatment has been associated with a reduction in mossy fiber sprouting, a form of aberrant neuronal plasticity linked to epileptogenesis.[6]

Comparison with Other Antiepileptic Drugs

Direct comparative studies on the antiepileptogenic effects of ESL versus other AEDs in the same chronic models are limited. However, we can infer comparative potential from individual studies.

  • Carbamazepine (CBZ) and Oxcarbazepine (OXC): ESL shares a similar core structure with CBZ and OXC. However, its distinct metabolic pathway and higher affinity for the slow-inactivated state of sodium channels may confer a different profile.[7][8] While CBZ and OXC are effective anticonvulsants, their antiepileptogenic effects are less established. In a clinical setting, ESL has shown efficacy in patients who have not responded to CBZ, suggesting potential differences in their mechanisms of action at the network level.[8]

  • Levetiracetam (LEV): Levetiracetam has demonstrated antiepileptogenic effects in some preclinical models, such as the pentylenetetrazol (PTZ) kindling model.[9] A head-to-head preclinical study directly comparing the antiepileptogenic efficacy of ESL and LEV in a chronic model would be highly valuable to the research community.

  • Valproate (VPA): Valproate has shown mixed results regarding its antiepileptogenic potential in preclinical studies.[9]

The following table summarizes the available quantitative data on the antiepileptogenic effects of this compound.

Chronic Epilepsy Model Species Drug/Dose Key Antiepileptogenic Findings Quantitative Data
Corneal Kindling MouseESL (30 and 100 mg/kg)Increased the number of stimulations required to reach a fully kindled state.- 30 mg/kg: 217% increase in stimulations to full kindling. - 100 mg/kg: 280% increase in stimulations to full kindling.
Pilocarpine-induced Chronic Epilepsy MouseESL (150 mg/kg/day for 6 weeks)Reduced frequency and duration of epileptiform discharges and decreased mossy fiber sprouting.- 90% decrease in the frequency of epileptiform discharges. - 92% decrease in the duration of epileptiform discharges. - Significant decrease in mossy fiber sprouting score.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key chronic epilepsy models used to assess antiepileptogenic potential.

Protocol 1: Amygdala Kindling in Rats

This protocol describes the surgical implantation of electrodes and the subsequent electrical stimulation to induce kindling.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Bipolar stimulating electrode

  • Dental cement and skull screws

  • Electrical stimulator

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Drill a burr hole over the coordinates for the basolateral amygdala (BLA). Typical coordinates are approximately AP: -2.8 mm, ML: ±4.8 mm, DV: -8.2 mm from bregma. Slowly lower the electrode to the target depth and secure it with dental cement. Allow for a one-week recovery period.

  • Afterdischarge Threshold (ADT) Determination: Place the rat in a recording chamber and deliver an initial subconvulsive stimulus (e.g., 50 µA, 1 ms (B15284909) pulse width, 60 Hz for 1 second). Gradually increase the stimulus intensity until an afterdischarge of at least 5 seconds is consistently evoked. This intensity is the ADT.

  • Kindling Stimulation: Stimulate the rat once or twice daily with a current intensity at or slightly above the ADT. Monitor and score the behavioral seizure severity using the Racine scale. Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures.

Protocol 2: Corneal Kindling in Mice

This is a non-invasive method for inducing kindling.

Materials:

  • Adult male CF-1 or C57BL/6 mice

  • Corneal electrodes

  • Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)

  • Electrical stimulator

Procedure:

  • Preparation: Apply a drop of the saline/anesthetic solution to the mouse's eyes to ensure conductivity and provide local anesthesia.

  • Stimulation: Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 3 mA, 60 Hz for 3 seconds).

  • Kindling Schedule: Stimulate the mice twice daily, with at least a 4-hour interval.

  • Seizure Scoring: Observe and score the behavioral seizures according to a modified Racine scale. A mouse is considered fully kindled after exhibiting five consecutive stage 5 seizures.[10]

Visualizing Pathways and Workflows

Signaling Pathways in Epileptogenesis

The development of epilepsy involves complex signaling cascades. The following diagram illustrates a simplified overview of pathways implicated in epileptogenesis, which can be targets for antiepileptogenic drugs.

Epileptogenesis Signaling Pathways cluster_0 Initiating Insult cluster_1 Key Signaling Pathways cluster_2 Downstream Effects cluster_3 Outcome Insult Brain Insult (e.g., Status Epilepticus, Trauma) NMDA_R NMDA Receptor Activation Insult->NMDA_R mTOR mTOR Pathway Activation Insult->mTOR Inflammation Neuroinflammation (e.g., IL-1β, TNF-α) Insult->Inflammation Plasticity Aberrant Plasticity (e.g., Mossy Fiber Sprouting) NMDA_R->Plasticity Neuronal_Loss Neuronal Cell Death NMDA_R->Neuronal_Loss mTOR->Plasticity Inflammation->Neuronal_Loss Channelopathy Ion Channel Dysfunction Inflammation->Channelopathy Epilepsy Epilepsy (Spontaneous Recurrent Seizures) Plasticity->Epilepsy Neuronal_Loss->Epilepsy Channelopathy->Epilepsy

Simplified signaling pathways in epileptogenesis.

Experimental Workflow for Preclinical Antiepileptogenic Drug Testing

The following diagram outlines a typical workflow for evaluating the antiepileptogenic potential of a test compound in a chronic epilepsy model.

Antiepileptogenic Drug Testing Workflow cluster_0 Model Induction cluster_1 Treatment Period cluster_2 Latent/Observation Period cluster_3 Outcome Assessment Induction Induce Status Epilepticus (e.g., Pilocarpine, Kainic Acid) or Initiate Kindling Treatment_Group Administer Test Compound (e.g., this compound) Induction->Treatment_Group Control_Group Administer Vehicle or Comparator AED Induction->Control_Group Observation Monitor for Development of Spontaneous Recurrent Seizures Treatment_Group->Observation Control_Group->Observation EEG EEG Analysis (Seizure Frequency, Duration) Observation->EEG Behavior Behavioral Seizure Scoring Observation->Behavior Histology Histopathology (Neuronal Loss, Mossy Fiber Sprouting) Observation->Histology

Workflow for preclinical antiepileptogenic drug testing.

Conclusion

The available preclinical data suggests that this compound possesses promising antiepileptogenic properties. Its ability to delay kindling development and reduce seizure frequency and neuropathological changes in the pilocarpine model provides a strong rationale for further investigation. However, to fully validate its potential and position it relative to other therapeutic options, direct, head-to-head comparative studies with other major AEDs in chronic epilepsy models are warranted. Such studies will be crucial in guiding the development of novel disease-modifying therapies for epilepsy.

References

In vitro comparison of Eslicarbazepine Acetate and phenytoin on neuronal hyperexcitability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Epileptology and Neuropharmacology

In the ongoing quest to quell the aberrant neuronal firing that characterizes epilepsy, understanding the precise mechanisms of antiepileptic drugs (AEDs) is paramount. This guide provides an in-depth, in vitro comparison of two prominent voltage-gated sodium channel (VGSC) blockers: the newer generation drug, Eslicarbazepine (B1671253) Acetate (B1210297) (ESL), and the established therapeutic, Phenytoin (PHT). While both agents effectively reduce neuronal hyperexcitability, their actions at the molecular level are distinct, offering different profiles of neuronal inhibition.

Eslicarbazepine acetate, a prodrug, is rapidly metabolized to its active form, eslicarbazepine (S-Lic), which is responsible for its therapeutic effects.[1] A key differentiator in its mechanism is the preferential targeting of the slow inactivation state of VGSCs.[2][3] This contrasts with the action of traditional AEDs like phenytoin, which primarily modulate the fast inactivation state of these channels.[2][3] This fundamental difference in targeting distinct channel gating mechanisms may underlie variations in their efficacy and tolerability profiles.

This guide synthesizes available in vitro data to provide a direct comparison of their effects, details the experimental protocols used to generate this data, and visually represents their mechanisms of action and experimental workflows.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the quantitative effects of Eslicarbazepine (as its active metabolite, eslicarbazepine) and Phenytoin on key parameters of neuronal excitability as determined through various in vitro electrophysiological studies. It is important to note that these data are collated from separate studies and were not obtained from head-to-head comparisons under identical experimental conditions.

ParameterEslicarbazepine (S-Lic)Phenytoin (PHT)In Vitro Model System
Primary VGSC Target Slow Inactivation StateFast Inactivation StateN/A
Effect on Fast Inactivation No significant influence on voltage-dependence.[4]Stabilizes the fast-inactivated state.[3]N1E-115 neuroblastoma cells[4]
Effect on Slow Inactivation Shifts voltage-dependence by -31.2 mV.[4]Less pronounced effect compared to fast inactivation.N1E-115 neuroblastoma cells[4]
Affinity for Inactivated State 5.9x higher for slow inactivated vs. resting state.[4]High affinity for the inactivated state.N1E-115 neuroblastoma cells[4]
Inhibition of Na+ Current Concentration-dependent inhibition of neuronal firing.[1]IC50: 16.8 µM (inward Na+ current)Cultured embryonic cortical neurons
Persistent Na+ Current (INaP) Reduces maximal INaP conductance.EC50: 78 µMRat sensorimotor cortex pyramidal neurons
Repetitive Neuronal Firing Significantly inhibits neuronal firing.[1]Potently reduces sustained repetitive firing.[5]Human dentate gyrus cells,[1] Rat corticostriatal slices[5]
Excitatory Postsynaptic Potentials (EPSPs) Not specifiedEC50: 33.5 µM (for reduction of EPSP amplitude)Rat corticostriatal slices[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are representative protocols for key experiments used to evaluate the effects of AEDs on neuronal hyperexcitability.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and neuronal firing properties.[6]

Objective: To measure voltage-gated sodium currents and action potential firing in individual neurons in response to drug application.

Methodology:

  • Preparation of Neuronal Cultures or Brain Slices: Primary neurons are cultured on coverslips, or acute brain slices (e.g., from the hippocampus or cortex) are prepared from rodents using a vibratome. Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).[7]

  • Electrode Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 4-8 MΩ. The pipette is filled with an internal solution mimicking the intracellular ionic composition.[7]

  • Establishing a Recording: Under a microscope, the micropipette is positioned onto the surface of a neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[8]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing direct electrical access to the cell's interior.[8]

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is held constant, and protocols are applied to study VGSC properties. To assess effects on fast inactivation, depolarizing pre-pulses of varying durations are used. To study slow inactivation, longer depolarizing pre-pulses (seconds to minutes) are applied.[9] The cell is held at approximately -70 mV to record sodium currents.[6]

    • Current-Clamp Mode: The current injected into the neuron is controlled, and changes in the membrane potential, including action potential firing, are recorded. Repetitive firing is induced by injecting depolarizing current steps of increasing amplitude.[5]

  • Drug Application: A baseline recording is established before the drug (this compound or Phenytoin) is applied to the bath solution at desired concentrations. The effects are then recorded and compared to the baseline.

Induction of Neuronal Hyperexcitability in Brain Slices

To study the effects of AEDs in a more pathologically relevant context, seizure-like activity can be induced in brain slices.

Objective: To assess the ability of a drug to suppress epileptiform activity in a neuronal network.

Methodology:

  • Slice Preparation: Acute hippocampal or cortical brain slices are prepared as described above.

  • Induction of Seizure-Like Events (SLEs): After a stable baseline of neuronal activity is recorded (e.g., via field potential recordings), a pro-convulsant agent is added to the aCSF. A common method is the application of 4-aminopyridine (B3432731) (4-AP), which blocks potassium channels and leads to widespread neuronal depolarization and hyperexcitability.[10]

  • Recording Epileptiform Activity: Extracellular field electrodes are used to record the spontaneous, rhythmic, and high-amplitude discharges that characterize SLEs.

  • Pharmacological Testing: Once stable SLEs are established, this compound or Phenytoin is perfused into the recording chamber.

  • Analysis: The frequency, duration, and amplitude of the SLEs before and after drug application are analyzed to quantify the drug's anticonvulsant efficacy.[10]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

G cluster_2 Outcome pht pht vgsc_fast_inactivated vgsc_fast_inactivated pht->vgsc_fast_inactivated Stabilizes & Enhances outcome Reduced Neuronal Hyperexcitability & Suppressed Repetitive Firing esl esl vgsc_slow_inactivated vgsc_slow_inactivated esl->vgsc_slow_inactivated Stabilizes & Enhances

Experimental Workflow for In Vitro Drug Comparison

G prep Neuronal Preparation (Cultured Neurons or Brain Slices) setup Whole-Cell Patch-Clamp Setup prep->setup baseline Record Baseline Activity (Voltage- and Current-Clamp) setup->baseline induce Induce Hyperexcitability (e.g., with 4-AP or Current Injection) baseline->induce drug_app Bath Application of Drug (ESL or PHT) induce->drug_app record Record Post-Drug Activity drug_app->record washout Washout and Recovery record->washout analysis Data Analysis (Compare Pre- vs. Post-Drug) washout->analysis conclusion Determine Drug Efficacy analysis->conclusion

References

Validating Bioanalytical Methods for Eslicarbazepine Acetate: A Comparative Guide to FDA-Compliant Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) and its primary active metabolite, Eslicarbazepine, in biological matrices. The methodologies presented adhere to the principles outlined in the FDA's Good Laboratory Practice (GLP) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidance.[1][2][3] This document is intended to assist researchers and drug development professionals in selecting and implementing robust bioanalytical assays.

Eslicarbazepine Acetate is a prodrug that is rapidly and extensively metabolized to its active metabolite, Eslicarbazepine (S-licarbazepine), which is primarily responsible for its therapeutic effects.[4][5][6][7] Therefore, bioanalytical methods must be capable of accurately and reliably measuring at least the active metabolite, and often the prodrug and other minor metabolites as well.

Comparative Analysis of Validated Bioanalytical Methods

Two primary analytical techniques have been successfully validated and employed for the bioanalysis of this compound and its metabolites: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Validated HPLC-UV Methods for this compound and Metabolites

ParameterMethod 1 (Fortuna et al., 2010)[8][9]Method 2 (Almeida et al., 2007)[10]Method 3 (Gupta et al., 2015)[11]
Analytes This compound, Oxcarbazepine (B1677851), Carbamazepine, and metabolitesThis compound, Oxcarbazepine, S-licarbazepine, R-licarbazepineThis compound
Matrix Human PlasmaHuman PlasmaBulk Drug and Tablets
Linearity Range (µg/mL) ESL: 0.15–4ESL & OXC: 0.4-8; Licarbazepine enantiomers: 0.4-8010-90
Accuracy (%) Bias within ±12%Not explicitly stated, but within 15% precision98.33 ± 0.5% (Recovery)
Precision (% CV) <9%Intra- and inter-day precision did not exceed 15%Within acceptable limits
LLOQ (µg/mL) 0.150.49.52
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Simple dilution
Run Time 9 minutesNot specified10 minutes

Table 2: Comparison of Validated LC-MS/MS Methods for this compound and Metabolites

ParameterMethod 1 (Loureiro et al., 2011)[12]Method 2 (Nageswara Rao et al., 2021)[13]Method 3 (ARUP Laboratories, 2021)[14]
Analytes This compound, Eslicarbazepine, R-licarbazepine, OxcarbazepineEslicarbazepineLicarbazepine (MHD)
Matrix Human PlasmaHuman PlasmaSerum
Linearity Range (ng/mL) ESL & OXC: 50-1000; S-Lic & R-Lic: 50-25,0000.5 - 40 µg/mL (500 - 40,000 ng/mL)1 - 60 µg/mL (1,000 - 60,000 ng/mL)
Accuracy (%) 98.7% to 107.2%Within acceptable limitsAcceptable
Precision (% CV) <12.6%Intra- and inter-day precision did not exceed 3%<6%
LLOQ (ng/mL) 50500500
Sample Preparation Solid-Phase Extraction (SPE)Protein PrecipitationProtein Precipitation
Run Time 8 minutesNot specifiedNot specified

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Quantification

This protocol is based on the method described by Fortuna et al. (2010).[8][9]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load 1 mL of human plasma sample.

  • Wash the cartridge with a water/methanol mixture.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Reverse-phase C18 (5 µm, 4.6 x 50 mm).

  • Mobile Phase: Water:Methanol:Acetonitrile (64:30:6, v/v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 225 nm.[10]

3. Validation Parameters:

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences.

  • Linearity: Determined by a series of calibration standards over the concentration range.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Recovery: Calculated by comparing the peak areas of extracted samples to those of unextracted standards.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification

This protocol is based on the method described by Loureiro et al. (2011).[12]

1. Sample Preparation (Solid-Phase Extraction):

  • Similar to the HPLC-UV method, utilizing an appropriate SPE cartridge.

2. Chromatographic Conditions:

  • Column: Chiral column (e.g., Daicel CHIRALCEL OD-H, 5 µm, 4.6 x 50 mm) for enantioselective separation.

  • Mobile Phase: n-hexane and ethanol/isopropyl alcohol mixture.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

4. Validation Parameters:

  • The same validation parameters as for the HPLC-UV method are assessed, with acceptance criteria as defined by the FDA guidelines.

Visualizations

bioanalytical_method_validation_workflow cluster_validation Key Validation Parameters start Start: Method Development method_dev Method Development & Optimization (Selectivity, Sensitivity, Linearity) start->method_dev end_node Method Validated for Routine Use pre_validation Pre-Validation Qualification method_dev->pre_validation full_validation Full Validation (3 Precision & Accuracy Batches) pre_validation->full_validation full_validation->end_node selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) lloq Lower Limit of Quantification (LLOQ)

Caption: FDA Bioanalytical Method Validation Workflow.

eslicarbazepine_acetate_metabolism esl This compound (Prodrug) eslicarbazepine Eslicarbazepine (S-licarbazepine) (Major Active Metabolite) esl->eslicarbazepine First-pass hydrolysis (Major Pathway, ~91% exposure) r_licarbazepine (R)-licarbazepine (Minor Active Metabolite) esl->r_licarbazepine Minor Pathway (~5% exposure) oxcarbazepine Oxcarbazepine (Minor Active Metabolite) esl->oxcarbazepine Minor Pathway (~1% exposure) inactive_glucuronides Inactive Glucuronides eslicarbazepine->inactive_glucuronides elimination Renal Excretion eslicarbazepine->elimination ~66% unchanged r_licarbazepine->inactive_glucuronides oxcarbazepine->inactive_glucuronides inactive_glucuronides->elimination

Caption: Metabolic Pathway of this compound.

References

Comparative Plasma Protein Binding: Eslicarbazepine Acetate and Its Active Metabolite, Eslicarbazepine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the plasma protein binding characteristics of the antiepileptic agent Eslicarbazepine (B1671253) Acetate (B1210297) and its pharmacologically active metabolite.

Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass metabolism to its active metabolite, eslicarbazepine. This biotransformation is a critical factor in understanding its pharmacokinetic profile, particularly concerning plasma protein binding. This guide provides a comparative analysis, supported by experimental data, of the plasma protein binding of this compound and its active metabolite, eslicarbazepine.

Executive Summary

Direct comparative plasma protein binding studies between this compound and eslicarbazepine are not pharmacologically relevant, as this compound is rapidly and almost completely converted to eslicarbazepine in vivo.[1][2] Consequently, the parent drug is generally undetectable in the systemic circulation.[2][3] The focus of protein binding assessment, therefore, lies entirely on the active metabolite, eslicarbazepine.

Eslicarbazepine exhibits low binding to plasma proteins, which is independent of its concentration in the plasma.[1][4] This characteristic suggests a lower potential for drug-drug interactions related to protein binding displacement.

Quantitative Data on Plasma Protein Binding

The plasma protein binding of eslicarbazepine, the active metabolite of this compound, is consistently reported to be low. The following table summarizes the key quantitative data available in the literature.

CompoundPlasma Protein Binding (%)Concentration DependencySpeciesReference
Eslicarbazepine< 40%IndependentHuman[1][3][5]
Eslicarbazepine~ 30%IndependentHuman, Mouse[4][6]

Metabolic Pathway and Protein Binding

The metabolic conversion of this compound to eslicarbazepine is a key determinant of its pharmacokinetic behavior. The following diagram illustrates this process and the subsequent interaction of the active metabolite with plasma proteins.

G cluster_0 Systemic Circulation ESL_A This compound (Prodrug) ESL Eslicarbazepine (Active Metabolite) ESL_A->ESL Rapid First-Pass Metabolism (Hydrolysis) Bound_ESL Eslicarbazepine-Protein Complex (Bound Fraction) ESL->Bound_ESL Reversible Binding (<40%) Free_ESL Free Eslicarbazepine (Unbound Fraction) PP Plasma Proteins (e.g., Albumin) Bound_ESL->ESL

Caption: Metabolic activation of this compound and subsequent plasma protein binding of Eslicarbazepine.

Experimental Protocol: In Vitro Plasma Protein Binding Assessment

The determination of the extent of plasma protein binding is a crucial step in drug development. An established method for this assessment is ultrafiltration, which separates the free drug from the protein-bound drug.

Objective: To determine the in vitro plasma protein binding of eslicarbazepine in human plasma.

Materials:

  • Human plasma (pooled)

  • Eslicarbazepine reference standard

  • Phosphate buffered saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., centrifugal filters with a molecular weight cut-off of 10-30 kDa)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Spiked Plasma Samples: Stock solutions of eslicarbazepine are prepared in a suitable solvent and then spiked into human plasma to achieve a range of final concentrations (e.g., 10, 25, and 50 µg/mL).[4]

  • Incubation: The spiked plasma samples are incubated at a physiological temperature (37°C) for a sufficient period to allow for binding equilibrium to be reached.

  • Ultrafiltration:

    • An aliquot of the incubated plasma sample is transferred to the sample reservoir of the ultrafiltration device.

    • The device is centrifuged according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.

  • Sample Analysis: The concentration of eslicarbazepine in the initial plasma sample and in the collected ultrafiltrate (representing the free drug concentration) is determined using a validated analytical method such as LC-MS/MS.

  • Calculation of Protein Binding: The percentage of protein binding is calculated using the following formula:

    % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

Conclusion

The plasma protein binding of this compound is not a clinically significant parameter due to its rapid and extensive conversion to the active metabolite, eslicarbazepine. Eslicarbazepine itself exhibits low plasma protein binding, which is independent of concentration. This characteristic contributes to a predictable pharmacokinetic profile and a lower likelihood of drug-drug interactions arising from competition for plasma protein binding sites. The ultrafiltration method provides a reliable approach for determining the extent of this binding in vitro.

References

A Comparative In Vitro Analysis of Eslicarbazepine Acetate and Its Metabolites on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative potency and mechanisms of action of Eslicarbazepine Acetate (B1210297) (ESL) and its primary metabolites, S-licarbazepine and R-licarbazepine.

Introduction

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug, structurally related to carbamazepine (B1668303) and oxcarbazepine, used in the treatment of partial-onset seizures. As a prodrug, ESL is rapidly and extensively metabolized in the liver to its active metabolite, S-licarbazepine (also known as eslicarbazepine), which is responsible for the majority of its pharmacological activity.[1] This conversion is highly stereoselective, with S-licarbazepine accounting for approximately 95% of the circulating active metabolites, while the R-licarbazepine enantiomer is a minor metabolite.[2] The primary mechanism of action for this class of drugs is the inhibition of voltage-gated sodium channels (VGSCs), which play a critical role in the generation and propagation of action potentials in neurons.[1] This guide provides a comparative in vitro assessment of the potency of ESL and its metabolites, supported by experimental data and detailed methodologies.

Metabolic Pathway of this compound

Following oral administration, this compound undergoes extensive first-pass metabolism, primarily through hydrolysis, to form its major active metabolite, S-licarbazepine. A minor metabolic pathway also leads to the formation of R-licarbazepine and oxcarbazepine.[3]

ESL This compound (ESL) S_Lic S-Licarbazepine (eslicarbazepine) ~95% of active metabolites ESL->S_Lic First-pass hydrolysis (Major pathway) R_Lic R-Licarbazepine (minor metabolite) ESL->R_Lic Minor pathway OXC Oxcarbazepine (minor metabolite) ESL->OXC Minor pathway cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., N1E-115 neuroblastoma) solution_prep Prepare Extracellular and Intracellular Solutions patching Establish Whole-Cell Patch-Clamp Configuration cell_culture->patching solution_prep->patching voltage_protocol Apply Voltage-Clamp Protocols (for fast and slow inactivation) patching->voltage_protocol compound_app Apply Test Compound (ESL, S-Lic, or R-Lic) voltage_protocol->compound_app recording Record Sodium Currents compound_app->recording data_extraction Extract Current Parameters (Peak current, decay, etc.) recording->data_extraction parameter_calc Calculate Biophysical Properties (V0.5, τ) data_extraction->parameter_calc comparison Compare Compound Effects to Control parameter_calc->comparison

References

A Head-to-Head Battle: Benchmarking a New HPLC Method Against a Validated LC-MS/MS Assay for Eslicarbazepine Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for the accurate quantification of Eslicarbazepine (B1671253) Acetate (B1210297). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective performance, methodologies, and key differentiators to aid in the selection of the most appropriate analytical technique.

In the landscape of pharmaceutical analysis, the choice of analytical methodology is paramount to ensuring data accuracy, reliability, and regulatory compliance. Eslicarbazepine Acetate, an antiepileptic drug, requires precise quantification in various matrices for both quality control and clinical monitoring. While LC-MS/MS is often considered the gold standard for its sensitivity and specificity, the development of new, robust HPLC methods presents a compelling alternative, particularly in resource-constrained environments. This guide offers a direct comparison of a newly developed RP-HPLC method against a validated LC-MS/MS assay for this compound analysis.

Performance Face-Off: HPLC vs. LC-MS/MS

The quantitative performance of both methods is summarized below, highlighting key validation parameters. Data for the new HPLC method is collated from a representative study on a new, validated RP-HPLC method, while the LC-MS/MS data is derived from a validated, published assay for the quantification of this compound in human plasma.[1][2]

ParameterNew HPLC MethodValidated LC-MS/MS Assay
Linearity Range 10 - 90 µg/mL[1]50.0 - 1000.0 ng/mL[2]
Correlation Coefficient (r²) 0.9995[1]Not explicitly stated, but method was fully validated[2]
Accuracy (% Recovery) 98.33 ± 0.5%[1]98.7% to 107.2%[2]
Precision (%RSD) < 2%[1]Intra- and inter-day CV < 9.7%[2]
Limit of Detection (LOD) 3.144 µg/mL[1]Not explicitly stated, LLOQ is 50.0 ng/mL[2]
Lower Limit of Quantification (LLOQ) 9.52 µg/mL[1]50.0 ng/mL[2]
Run Time 10 min[1]8 min[2]

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct experimental workflows for the HPLC and LC-MS/MS methods, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Standard/Sample Weighing B Dissolution in Methanol (B129727) A->B C Sonication & Volumetric Dilution B->C D Filtration (0.2 µm) C->D E Injection into HPLC System D->E Inject Filtrate F Isocratic Elution (Methanol:Ammonium (B1175870) Acetate) E->F G UV Detection (230 nm) F->G H Data Acquisition & Analysis G->H

Figure 1: Experimental workflow for the new HPLC method.

LCMSMS_Workflow cluster_prep Sample Preparation (Human Plasma) cluster_analysis LC-MS/MS Analysis A Plasma Sample Collection B Solid Phase Extraction (SPE) A->B C Elution & Reconstitution B->C D Injection into LC System C->D Inject Extract E Chromatographic Separation (Chiral Column) D->E F Positive Ion Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Data Acquisition & Quantification G->H

Figure 2: Experimental workflow for the validated LC-MS/MS assay.

In-Depth Experimental Protocols

New RP-HPLC Method

This method was developed for the quantitative estimation of this compound in bulk drug and tablet dosage forms.[1]

1. Chromatographic Conditions:

  • Instrument: Dionex RP-HPLC system with a Diode Array Detector.

  • Column: Dionex C18 column (250×4.6 mm, 5 μm particle size).

  • Mobile Phase: A mixture of methanol and 0.005 M ammonium acetate in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: Not explicitly stated.

  • Temperature: Room temperature.

  • Run Time: 10 minutes.[1]

2. Standard and Sample Preparation:

  • Stock Solution (1000 ppm): 100 mg of this compound standard was dissolved in methanol in a 100 mL volumetric flask and the volume was made up to the mark with methanol.[1]

  • Working Standards: Appropriate dilutions were made from the stock solution to achieve concentrations ranging from 10-90 µg/mL.[1]

  • Sample Preparation (Tablets): Twenty tablets were weighed and powdered. A quantity of powder equivalent to 100 mg of this compound was transferred to a 100 mL volumetric flask, dissolved in methanol, sonicated, and diluted to volume with methanol. The solution was then filtered through a 0.2 µm filter.[1]

Validated LC-MS/MS Assay

This enantioselective method was developed and validated for the simultaneous quantification of this compound, eslicarbazepine, R-licarbazepine, and oxcarbazepine (B1677851) in human plasma.[2]

1. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Daicel CHIRALCEL OD-H column (5 μm, 50 mm × 4.6 mm).[2]

  • Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Ionization Mode: Positive ion electrospray ionization (ESI).[2]

  • Detection: Multiple Reaction Monitoring (MRM).

  • Internal Standard: 10,11-dihydrocarbamazepine.[2]

  • Run Time: 8 minutes.[2]

2. Sample Preparation (Human Plasma):

  • Extraction: Analytes were extracted from human plasma using solid-phase extraction (SPE).[2] The specific SPE cartridge and elution solvents were not detailed in the abstract.

Concluding Remarks

The newly developed RP-HPLC method demonstrates acceptable accuracy, precision, and linearity for the quantification of this compound in bulk and pharmaceutical dosage forms.[1] Its primary advantages lie in its simplicity, use of readily available instrumentation (UV detector), and cost-effectiveness, making it a suitable choice for routine quality control testing.

On the other hand, the validated LC-MS/MS assay offers significantly higher sensitivity, with a lower limit of quantification in the nanogram per milliliter range, making it indispensable for bioanalytical applications such as therapeutic drug monitoring and pharmacokinetic studies where low concentrations in complex biological matrices are expected.[2][3] The use of a chiral column also allows for the separation of enantiomers, providing a level of specificity that is unachievable with the described HPLC method.[2]

Ultimately, the choice between these two methods will be dictated by the specific application, required sensitivity, sample matrix, and available resources. For high-throughput analysis in a quality control setting, the HPLC method is a robust and economical option. For clinical and research applications requiring high sensitivity and specificity in biological fluids, the LC-MS/MS assay remains the superior choice.

References

Comparative study of the metabolic profiles of Eslicarbazepine Acetate in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL), a third-generation antiepileptic drug, in various species. Understanding species-specific metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support research and drug development efforts.

Executive Summary

Eslicarbazepine Acetate is a prodrug that undergoes rapid and extensive first-pass hydrolysis to its pharmacologically active metabolite, eslicarbazepine (S-licarbazepine). In humans, eslicarbazepine is the predominant circulating active compound, accounting for approximately 95% of the active moieties.[1] Minor metabolites include R-licarbazepine and oxcarbazepine (B1677851). Significant species differences in metabolism have been observed, with mice showing a metabolic profile more similar to humans, where R-licarbazepine concentrations are below the limit of quantification. This contrasts with other preclinical species where the metabolic profile may differ more significantly.

Data Presentation: Comparative Metabolic Profiles

MetaboliteHumanMouseRat
Eslicarbazepine (S-licarbazepine) Major metabolite (~95% of active moieties)[1]Major metaboliteMajor metabolite
R-licarbazepine Minor metaboliteBelow limit of quantification[2]Information not available
Oxcarbazepine Minor metaboliteMinor metabolite[2]Information not available
Eslicarbazepine Glucuronide Major urinary metaboliteInformation not availableInformation not available

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the hydrolysis of the acetate group to form the active metabolite, eslicarbazepine. This is followed by minor pathways including oxidation to oxcarbazepine and glucuronidation for excretion.

ESL This compound Esli Eslicarbazepine (S-licarbazepine) ESL->Esli Hydrolysis (Major Pathway) Oxa Oxcarbazepine Esli->Oxa Oxidation (Minor Pathway) Esli_gluc Eslicarbazepine Glucuronide Esli->Esli_gluc Glucuronidation Rlica R-licarbazepine Oxa->Rlica Reduction

Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its metabolites are crucial for reproducible research. The following protocols are synthesized from multiple sources and represent common practices for in vivo and in vitro studies.

In Vivo Metabolite Profiling in Plasma

This protocol outlines the steps for quantifying this compound and its metabolites in the plasma of different species.

1. Sample Collection and Preparation:

  • Collect whole blood samples at predetermined time points post-dose into tubes containing an anticoagulant (e.g., heparin).

  • Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.

  • Store the resulting plasma samples at -80°C until analysis.

2. Protein Precipitation (Sample Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) (containing an internal standard, e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

3. UPLC-MS/MS Analysis:

  • Chromatographic System: Utilize a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for this compound and its metabolites in Multiple Reaction Monitoring (MRM) mode.

In Vitro Metabolism using Liver Microsomes

This protocol is for assessing the metabolic stability and identifying metabolites of this compound using liver microsomes from different species.

1. Incubation:

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., from human, rat, mouse, or dog) at a final protein concentration of 0.5-1.0 mg/mL.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • This compound (e.g., at a final concentration of 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

2. Reaction Termination and Sample Processing:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing an internal standard).

  • Centrifuge the samples to pellet the microsomal protein.

  • Transfer the supernatant for UPLC-MS/MS analysis as described in the in vivo protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative in vivo metabolic study of this compound.

cluster_species Animal Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output Human Human Volunteers Blood_Collection Blood Sampling (Time Points) Human->Blood_Collection Rat Rats Rat->Blood_Collection Mouse Mice Mouse->Blood_Collection Dog Dogs Dog->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Separation->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS Data_Analysis Data Analysis and Metabolite Quantification UPLC_MSMS->Data_Analysis Comparative_Profile Comparative Metabolic Profile Data_Analysis->Comparative_Profile

Experimental workflow for comparative metabolic profiling.

References

Safety Operating Guide

Proper Disposal of Eslicarbazepine Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Eslicarbazepine Acetate is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, adhering to regulatory standards and best practices.

Core Principles of this compound Disposal

The primary objective in disposing of this compound is to prevent its release into the environment.[1] This compound must not be discarded with household trash or discharged into sewage systems.[1][2] All disposal procedures must strictly comply with local, state, and federal regulations.[1][3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[5][6][7]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][8][9]

Protective EquipmentSpecification
GlovesChemical-resistant gloves.[1]
Eye ProtectionSafety glasses or goggles.[1]
Respiratory ProtectionNIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Protective ClothingAppropriate clothing to prevent skin contact.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including unused compounds, contaminated materials, and empty containers, in a designated, closed, and properly labeled waste container.[1][8]

  • Ensure containers are secure and leak-proof.

  • Waste should be segregated based on its classification (e.g., hazardous, non-hazardous), in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6] Typically, pharmaceutical waste is categorized for disposal in color-coded containers: black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.

2. Spill Management:

  • In the event of a spill, immediately prevent further leakage if it is safe to do so.[1][8]

  • For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[1][9]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1]

  • Ventilate the affected area.[1]

  • Decontaminate the spill surface by scrubbing with alcohol.[1][9]

3. Final Disposal:

  • Engage a licensed hazardous material disposal company for the final disposal of the waste.[1]

  • The primary recommended method for the disposal of pharmaceutical waste is incineration in a facility equipped with an afterburner and a scrubber.[1][6]

  • Ensure that all disposal activities are in full compliance with all applicable federal, state, and local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect in Labeled, Closed Container ppe->collect spill Spill Occurs? collect->spill manage_spill Execute Spill Management Protocol spill->manage_spill Yes store Store Securely for Disposal spill->store No manage_spill->collect contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor transport Arrange for Waste Pickup and Transport contact_vendor->transport incinerate Incineration at Permitted Facility transport->incinerate end End: Disposal Complete incinerate->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Eslicarbazepine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Eslicarbazepine Acetate, a pharmacologically active material. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Some sources also indicate that it may cause drowsiness or dizziness and may damage fertility or the unborn child, with potential for organ damage (nervous system, liver) through prolonged or repeated exposure. Therefore, a stringent PPE protocol is mandatory.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5]To prevent eye contact which can cause serious irritation.[1][2][3][4]
Skin Protection Chemical-resistant, impervious gloves and clothing.[1][2][6] Fire/flame resistant clothing is also recommended.[1][5]To prevent skin contact which can cause irritation.[1][2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[1][2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1]To avoid inhalation of dust or aerosols which may cause respiratory irritation.[1][2][3][4]

Occupational Exposure Limits: It is important to note that specific occupational exposure limit values for this compound are not available in the provided safety data sheets.[1][3][5] Therefore, handling should always occur in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as a certified chemical fume hood, is operational before beginning any work.[1][3][5]

  • Verify that a safety shower and eyewash station are readily accessible.[2][7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][3][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the substance, put on all required PPE as detailed in the table above.

3. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[3]

4. In Case of Accidental Exposure:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[1][2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3]

  • If Ingested: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination. This compound should not be disposed of with household garbage or released into sewage systems.

1. Waste Collection:

  • Collect waste material in a suitable, closed, and clearly labeled container for disposal.[1][6]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1][6]

  • For solid spills, carefully sweep or vacuum the material and place it into a designated disposal container, avoiding dust generation.[3][6]

  • Absorb liquid spills with an inert material.[6]

  • Ventilate the area of the spill.[6]

3. Final Disposal:

  • Dispose of the waste through a licensed hazardous material disposal company.[3][6]

  • All disposal methods must comply with local, state, and federal regulations.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_exposure Accidental Exposure Response cluster_disposal Disposal prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Required PPE prep_eng->prep_ppe handle_substance Handle this compound (Avoid Dust/Contact) prep_ppe->handle_substance exp_inhale Inhalation handle_substance->exp_inhale If Exposure Occurs exp_skin Skin Contact handle_substance->exp_skin If Exposure Occurs exp_eye Eye Contact handle_substance->exp_eye If Exposure Occurs exp_ingest Ingestion handle_substance->exp_ingest If Exposure Occurs disp_collect Collect Waste in Labeled Container handle_substance->disp_collect Post-Experiment first_aid Seek Immediate Medical Attention exp_inhale->first_aid Move to Fresh Air exp_skin->first_aid Wash with Soap/Water exp_eye->first_aid Rinse with Water exp_ingest->first_aid Rinse Mouth disp_final Dispose via Licensed Hazardous Waste Company disp_collect->disp_final disp_spill Manage Spills Appropriately disp_spill->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.